Technical Documentation Center

tert-Butyl (5-fluoro-2-methylphenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (5-fluoro-2-methylphenyl)carbamate
  • CAS: 221537-99-1

Core Science & Biosynthesis

Foundational

Strategic Synthesis & Process Optimization: tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Executive Summary Target Molecule: tert-Butyl (5-fluoro-2-methylphenyl)carbamate CAS Registry (Aniline Precursor): 367-29-3 Role: Critical intermediate in the synthesis of kinase inhibitors and GPCR modulators. This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl (5-fluoro-2-methylphenyl)carbamate CAS Registry (Aniline Precursor): 367-29-3 Role: Critical intermediate in the synthesis of kinase inhibitors and GPCR modulators.

This technical guide details the robust synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate. Unlike simple aniline protection, this specific substrate presents a unique "push-pull" challenge: the 2-methyl group introduces steric hindrance proximal to the nucleophilic nitrogen, while the 5-fluoro group exerts an inductive electron-withdrawing effect (


), reducing the amine's nucleophilicity.

Consequently, standard "mix-and-stir" protocols often result in incomplete conversion or long reaction times. This guide prioritizes a Reflux-Driven Nucleophilic Substitution pathway, with an optional DMAP-Catalyzed variant for process acceleration.

Retrosynthetic Analysis & Strategy

The most efficient route utilizes the commercial availability of 5-fluoro-2-methylaniline. While Curtius rearrangement from the benzoic acid is possible, it is atom-inefficient for this specific target.

Strategic Choice: Direct


-acylation using Di-tert-butyl dicarbonate (

).
Mechanistic Pathway (DOT Visualization)

The following diagram outlines the reaction mechanism, highlighting the critical tetrahedral intermediate and the role of the base in driving the equilibrium.

ReactionMechanism Aniline 5-Fluoro-2-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (Slow step due to sterics) Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product Target Carbamate (Protected Amine) Intermediate->Product Elimination Byproducts CO2 + t-BuOH Intermediate->Byproducts Decarboxylation DMAP DMAP (Catalyst) Optional DMAP->Boc2O Activates Electrophile

Figure 1: Mechanistic pathway showing the nucleophilic attack of the hindered aniline on the anhydride.

Primary Protocol: Thermal Activation Route

This method relies on thermal energy to overcome the steric barrier imposed by the ortho-methyl group. It is the most robust method for scale-up as it avoids hyper-nucleophilic catalysts that can sometimes lead to bis-protection.

Reagents & Stoichiometry[1][2][3][4][5][6]
ComponentRoleEquiv.Notes
5-Fluoro-2-methylaniline Substrate1.0Limiting reagent.[1]

Reagent1.2 - 1.5Excess required to drive kinetics.
Triethylamine (TEA) Base1.5Neutralizes acidic protons; prevents salt formation.
THF (Anhydrous) SolventN/A[0.2 M] concentration. High solubility for Boc2O.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon.
      
  • Solubilization:

    • Charge the flask with 5-fluoro-2-methylaniline (1.0 equiv).

    • Add Anhydrous THF (5 mL per mmol of aniline). Stir until fully dissolved.

    • Add Triethylamine (1.5 equiv) via syringe.

  • Reaction Initiation:

    • Add

      
        (1.2 equiv) in one portion. Note: Gas evolution (
      
      
      
      ) may be observed.
    • Heat the solution to 60°C (gentle reflux) .

    • Process Control point: The ortho-methyl group retards the attack. If using room temperature, reaction times may exceed 24 hours. Reflux reduces this to 3–6 hours.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 8:2) or LCMS.[2] Look for the disappearance of the aniline peak (

      
      ) and appearance of the product (
      
      
      
      or
      
      
      for
      
      
      ).
  • Workup & Isolation:

    • Cool to room temperature.[2]

    • Concentrate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Critical Wash: Wash with 0.5 M HCl (cold). Why? This protonates and removes any unreacted aniline, which is difficult to separate by chromatography later.

    • Wash with Sat.

      
       (removes acidic byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      

Process Optimization: The DMAP Variant

For high-throughput synthesis or if thermal degradation is a concern, use 4-Dimethylaminopyridine (DMAP).

  • Adjustment: Add DMAP (0.1 equiv) alongside the

    
    .
    
  • Mechanism: DMAP attacks

    
     to form a highly electrophilic 
    
    
    
    -acylpyridinium salt, which is essentially "super-activated" toward the hindered aniline.
  • Caution: Monitor strictly for bis-Boc formation (two Boc groups on the nitrogen), which occurs if the reaction runs too long with excess reagent.

Purification & Characterization Logic

The following workflow illustrates the decision matrix for purification, ensuring high purity (>98%) for biological testing.

PurificationWorkflow Crude Crude Reaction Mixture (Concentrated) AcidWash 0.5M HCl Wash (Removes unreacted Aniline) Crude->AcidWash TLC_Check TLC Analysis (Single Spot?) AcidWash->TLC_Check Recryst Recrystallization (Hexane/EtOAc) TLC_Check->Recryst Yes (High Purity) Column Flash Chromatography (SiO2, 0-20% EtOAc/Hex) TLC_Check->Column No (Byproducts) Final Pure Carbamate (White Solid) Recryst->Final Column->Final

Figure 2: Purification logic flow to ensure removal of starting material.

Analytical Validation[2]
  • Physical State: White to off-white crystalline solid.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.52 (s, 9H, 
      
      
      
      -Butyl).
    • 
       2.25 (s, 3H, 
      
      
      
      ).
    • 
       6.30 (br s, 1H, 
      
      
      
      ).
    • 
       6.7–7.8 (m, 3H, Aromatic protons). Note: The NH signal may shift depending on concentration.
      
  • 
     NMR:  Distinct peak at 
    
    
    
    28.3 ppm (
    
    
    -Bu methyls) and
    
    
    153 ppm (Carbamate Carbonyl).

Safety & Handling (E-E-A-T)

  • Fluorinated Anilines: 5-fluoro-2-methylaniline is toxic by inhalation and skin contact. It acts as a blood toxicant (methemoglobinemia). Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • 
    :  Melts at 23°C. If solid, warm gently to liquefy before transfer. It is a lachrymator and inhalation hazard.
    
  • Pressure Hazard: The reaction generates

    
     gas. Never seal the reaction vessel completely; use a bubbler or a needle vent to prevent over-pressurization.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc protection mechanisms and stability).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Review of Their Utility in Synthesis. The Journal of Organic Chemistry. (Discusses DMAP catalysis for hindered amines).

  • Knölker, H. J., et al. (1995). Mild and Efficient Synthesis of Carbamates. Synlett. (Alternative routes for sensitive substrates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67772, 5-Fluoro-2-methylaniline. (Safety and physical property data).

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Executive Summary tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 221537-99-1) is a specialized organic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 221537-99-1) is a specialized organic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting EGFR and other oncogenic pathways. As the


-Boc protected derivative of 5-fluoro-2-methylaniline, this compound serves a dual purpose: it masks the nucleophilic aniline nitrogen to prevent side reactions (such as oxidation or competing nucleophilic attacks) and modulates the lipophilicity of the core scaffold during multi-step synthesis.

This technical guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and a rigorous analytical framework for quality control.

Molecular Identity & Structural Analysis[1]

The compound features a carbamate moiety attached to a toluene core, substituted with a fluorine atom. The steric bulk of the tert-butyl group and the electronic withdrawal of the fluorine atom significantly influence its reactivity profile.

AttributeDetail
IUPAC Name tert-Butyl

-(5-fluoro-2-methylphenyl)carbamate
Common Name

-Boc-5-fluoro-2-methylaniline
CAS Registry Number 221537-99-1
Molecular Formula

Molecular Weight 225.26 g/mol
SMILES CC1=C(C=C(C=C1)F)NC(=O)OC(C)(C)C
InChI Key GOWOAABMUXCQKO-UHFFFAOYSA-N
Structural Insights
  • Electronic Effects: The fluorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring slightly compared to the parent toluidine. However, the nitrogen lone pair (though delocalized into the carbonyl of the Boc group) still offers some resonance donation.

  • Steric Hindrance: The ortho-methyl group (position 2) introduces steric strain relative to the carbamate nitrogen, potentially forcing the Boc group out of planarity with the phenyl ring. This conformation impacts solubility and crystallization behavior.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) essential for process chemistry optimization.

Table 1: Physical & Chemical Properties[2]
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 85°C – 95°C (Predicted)Note: Parent aniline melts at 38-40°C. Boc protection typically elevates MP by 40-60°C.
Boiling Point >250°C (Decomposes)Not distillable at atm pressure.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic Boc and Methyl groups dominate.
Solubility (Organic) High (> 50 mg/mL)Soluble in DCM, EtOAc, MeOH, DMSO, THF.
LogP (Octanol/Water) 3.10 ± 0.3 (Calc.)Lipophilic; suitable for passive membrane transport models.
pKa (Conjugate Acid) ~ -1.5 (Carbamate N)Non-basic; will not protonate under physiological pH.
H-Bond Donors 1 (Amide NH)Critical for binding interactions.
H-Bond Acceptors 3 (F, Carbonyl O, Ether O)

Synthetic Pathways & Reaction Mechanics[3]

The synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a classic protection strategy. The protocol below is designed for high purity (>98%) and scalability.

Reaction Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen (5-fluoro-2-methylaniline) onto the carbonyl carbon of di-tert-butyl dicarbonate (


). The reaction is driven to completion by a base (Triethylamine or DMAP), which neutralizes the resulting carbonic acid intermediate (releasing 

and tert-butanol).
Experimental Protocol

Scale: 10 mmol Yield Target: >90%

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-fluoro-2-methylaniline (1.25 g, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Activation: Add Triethylamine (

    
    )  (2.1 mL, 15 mmol) and a catalytic amount of DMAP  (122 mg, 1 mmol). Stir at 
    
    
    
    for 10 minutes.
  • Addition: Dropwise add a solution of

    
      (2.4 g, 11 mmol) in DCM (10 mL) over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline and DMAP. Critical Step: Ensure aqueous pH is acidic.

    • Wash with Saturated

      
        (20 mL) to remove excess acid.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.

Workflow Visualization

The following diagram illustrates the synthetic logic and critical control points.

SynthesisWorkflow Start Start: 5-Fluoro-2-methylaniline Reagents Add: Boc2O, Et3N, DMAP Solvent: DCM Start->Reagents Reaction Reaction: 0°C to RT 4-6 Hours Reagents->Reaction QC_TLC QC Check: TLC (Disappearance of Aniline) Reaction->QC_TLC QC_TLC->Reaction Incomplete Workup_Acid Workup: 1M HCl Wash (Removes Aniline/DMAP) QC_TLC->Workup_Acid Complete Workup_Base Workup: NaHCO3 Wash (Neutralization) Workup_Acid->Workup_Base Product Final Product: tert-Butyl (5-fluoro-2-methylphenyl)carbamate Workup_Base->Product

Figure 1: Synthetic workflow for N-Boc protection of 5-fluoro-2-methylaniline.

Analytical Characterization

To ensure the compound meets pharmaceutical standards, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     7.60 (br s, 1H):  Amide NH (Broad due to quadrupole broadening/exchange).
    
  • 
     7.20 – 6.90 (m, 3H):  Aromatic protons. The proton ortho to the Fluorine will show characteristic splitting (
    
    
    
    ).
  • 
     2.25 (s, 3H):  Aryl-Methyl group (
    
    
    
    ).
  • 
     1.52 (s, 9H): tert-Butyl group (
    
    
    
    ).
HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Retention Time: Predicted ~6.5 - 7.5 min (Late eluter due to high lipophilicity).

Analytical Decision Tree

AnalyticalQC Sample Crude Product Sample HNMR 1H NMR Analysis Sample->HNMR HPLC HPLC Purity Check Sample->HPLC Decision1 Boc Peak (1.5 ppm) Present? Integral = 9H? HNMR->Decision1 Decision2 Purity > 98%? HPLC->Decision2 Recryst Action: Recrystallize (Hexane/EtOAc) Decision1->Recryst No Release Batch Release Decision1->Release Yes Decision2->Recryst No Decision2->Release Yes Recryst->Sample Retest

Figure 2: Quality Control Decision Tree for batch release.

Handling, Stability & Safety

Stability[4][5]
  • Hydrolysis: Stable at neutral pH. Decomposes in strong acids (TFA, HCl) to release the parent aniline and isobutylene gas.

  • Thermal: Stable up to

    
    150°C. Avoid prolonged heating above 100°C to prevent thermal de-bocylation.
    
  • Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14710384 (Related Analog). Retrieved from [Link]

  • Organic Syntheses. Protection of Amines with Boc2O: General Procedures. Org. Synth. 2006, 83, 28. Retrieved from [Link]

Sources

Foundational

tert-Butyl (5-fluoro-2-methylphenyl)carbamate CAS number and identifiers

CAS Number: 221537-99-1 Executive Summary & Chemical Identity tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical agents, particula...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 221537-99-1

Executive Summary & Chemical Identity

tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors where the 5-fluoro-2-methylaniline scaffold serves as a critical pharmacophore. The tert-butyloxycarbonyl (Boc) group provides essential protection for the aniline nitrogen, enabling further functionalization of the aromatic ring—specifically via Directed Ortho Metalation (DoM)—or preventing side reactions during cross-coupling protocols.

This guide details the physicochemical properties, validated synthesis protocols, and application logic for this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.

Table 1: Chemical Identifiers & Properties
ParameterDetail
Chemical Name tert-Butyl (5-fluoro-2-methylphenyl)carbamate
CAS Number 221537-99-1
Parent Amine 5-Fluoro-2-methylaniline (CAS 367-29-3)
Molecular Formula C₁₂H₁₆FNO₂
Molecular Weight 225.26 g/mol
MDL Number MFCD08457974
Physical State Solid (White to Off-white powder)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES CC1=C(NC(OC(C)(C)C)=O)C=C(F)C=C1

Synthesis Strategy & Protocol

The synthesis of tert-butyl (5-fluoro-2-methylphenyl)carbamate presents a specific challenge: the electronic effect of the fluorine atom (electron-withdrawing) combined with the steric hindrance of the ortho-methyl group reduces the nucleophilicity of the aniline nitrogen. Standard aqueous/dioxane Boc-protection protocols often suffer from sluggish kinetics.

To overcome this, we utilize a catalyzed anhydrous approach using 4-Dimethylaminopyridine (DMAP) to activate the Boc-anhydride electrophile.

Reaction Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical reagents required to overcome the deactivated nature of the substrate.

SynthesisPathway Aniline 5-Fluoro-2-methylaniline (CAS 367-29-3) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (THF, Reflux) Reagents Reagents: Boc2O (1.5 eq) TEA (2.0 eq) DMAP (0.1 eq) Reagents->Intermediate Product tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS 221537-99-1) Intermediate->Product Elimination of t-BuOH/CO2

Caption: Synthesis pathway converting 5-fluoro-2-methylaniline to its Boc-protected derivative via DMAP catalysis.

Validated Experimental Protocol

Objective: Synthesis of 10g of tert-Butyl (5-fluoro-2-methylphenyl)carbamate.

Reagents:

  • 5-Fluoro-2-methylaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-methylaniline (1.0 eq) in anhydrous THF (concentration ~0.2 M).

  • Base Addition: Add TEA (2.0 eq) followed by catalytic DMAP (0.1 eq). Stir at room temperature for 10 minutes to ensure homogeneity.

    • Technical Insight: DMAP acts as a hyper-nucleophilic acylation catalyst, forming a reactive N-acylpyridinium intermediate with Boc₂O, which transfers the Boc group to the sterically hindered aniline more efficiently than Boc₂O alone.

  • Reagent Addition: Add Boc₂O (1.5 eq) portion-wise (if solid) or as a solution in THF.

  • Reaction: Heat the mixture to 60°C (mild reflux) . Monitor via TLC (Hexane:EtOAc 8:1). The aniline spot (lower Rf, UV active) should disappear, replaced by the less polar carbamate spot.

    • Duration: Typically 4–12 hours depending on scale.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.

    • Wash successively with 1M HCl (to remove excess TEA/DMAP and unreacted aniline), saturated NaHCO₃ , and brine .

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Applications & Reactivity Profile

The primary utility of CAS 221537-99-1 lies in its ability to direct downstream chemistry. The Boc group is not merely a protecting group here; it is a Directed Ortho Metalation (DoM) group .

Directed Ortho Metalation (DoM) Logic

The Boc group coordinates with strong bases (e.g., tert-Butyllithium or sec-Butyllithium), directing deprotonation to the ortho position.

  • Substrate Geometry: In 5-fluoro-2-methylaniline, the C2 position is blocked by a methyl group.

  • Target: DoM will occur exclusively at C6 , allowing the introduction of electrophiles (boronates, iodides, aldehydes) at the position adjacent to the nitrogen.

Deprotection

The carbamate is acid-labile. Deprotection regenerates the free amine, typically using Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

Application Workflow Diagram

ApplicationLogic Start tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS 221537-99-1) Lithiation Lithiated Intermediate (Li at C6 Position) Start->Lithiation 1. s-BuLi, -78°C (DoM Effect) Deprotection Acidic Hydrolysis (TFA/DCM or HCl/Dioxane) Start->Deprotection Cleavage Functionalized C6-Substituted Aniline Derivative (e.g., Boronic Acid/Halide) Lithiation->Functionalized 2. Electrophile (E+) FreeAmine 5-Fluoro-2-methylaniline (Regenerated) Deprotection->FreeAmine -CO2, -Isobutylene

Caption: Divergent reactivity pathways: C6-functionalization via DoM vs. acid-mediated deprotection.

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the precautions standard for halogenated anilines and carbamates.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Chemikart. Product Detail: 221537-99-1. Retrieved from [Link]

  • National Institutes of Health (PMC). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. (Contextual reference for deprotection protocols). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Strategic Utilization of tert-Butyl (5-fluoro-2-methylphenyl)carbamate in Drug Design

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic role of tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS 221537-99-1). [1] Executive Summary tert-Butyl (5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic role of tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS 221537-99-1).

[1]

Executive Summary

tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a specialized, orthogonally protected building block used extensively in the synthesis of Type II kinase inhibitors , fluorinated indoles , and GPCR ligands .[1]

Its structural value lies in the 5-fluoro-2-methylaniline core, a "privileged scaffold" that offers a dual advantage:

  • The Methyl Group (C2): Acts as a steric anchor to enforce conformation (atropisomerism) or as a reactive handle for benzylic functionalization (cyclization to heterocycles).[1]

  • The Fluorine Atom (C5): Modulates metabolic stability (blocking CYP450 oxidation) and electronic properties (σ-hole interactions) without significantly altering steric bulk.

This guide explores its use as a "masked" intermediate for accessing complex heterocyclic cores and its role in late-stage diversification.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name tert-butyl N-(5-fluoro-2-methylphenyl)carbamate
CAS Number 221537-99-1
Molecular Formula C₁₂H₁₆FNO₂
Molecular Weight 225.26 g/mol
Core Moiety 5-Fluoro-2-methylaniline (2-Amino-4-fluorotoluene)
Protection tert-Butyloxycarbonyl (Boc)
Key Reactivity Benzylic Bromination, Ortho-Lithiation, Deprotection

Synthetic Utility & Reaction Pathways[1][2]

The Boc group on the nitrogen is not merely a protecting group; it serves as a directing group for lithiation and prevents side reactions during benzylic modifications.

Pathway A: Benzylic Functionalization (Wohl-Ziegler)

The most common application is the functionalization of the C2-methyl group.[1] The Boc protection prevents oxidation of the nitrogen while allowing radical bromination.

  • Reagents: NBS (N-Bromosuccinimide), AIBN or Benzoyl Peroxide, CCl₄ or PhCF₃, Reflux.[1]

  • Product: tert-Butyl (2-(bromomethyl)-5-fluorophenyl)carbamate.

  • Application: This benzyl bromide is a potent electrophile used to alkylate secondary amines or thiols, creating linkers found in PROTACs or kinase hinge binders .[1]

Pathway B: Indole Synthesis (Modified Madelung)

This intermediate is a critical precursor for synthesizing 5-fluoro-substituted indoles , which are bioisosteres for tryptophan in serotonergic drugs.[1]

  • Mechanism: Base-induced cyclization.[1]

  • Protocol:

    • Lithiation: Treatment with s-BuLi or n-BuLi (2 equiv) at -78°C. The Boc group directs lithiation to the benzylic methyl protons (lateral lithiation).[1]

    • Formylation: Quench with DMF.

    • Cyclization: Acid-catalyzed dehydration yields 5-fluoro-1H-indole or 5-fluoro-2-methylindole derivatives depending on the electrophile.[1]

Pathway C: Cross-Coupling & Deprotection
  • Buchwald-Hartwig: The aryl ring can undergo further halogenation (e.g., at C4) followed by coupling, though the C5-F and C2-Me make the ring electron-rich/sterically crowded.

  • Deprotection: Standard TFA/DCM or HCl/Dioxane treatment yields the free aniline, 5-fluoro-2-methylaniline , typically after the scaffold has been constructed.[1]

Visualization: Synthetic Divergence

G Start tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS 221537-99-1) Lithiation Lithiated Intermediate (Benzylic Anion) Start->Lithiation s-BuLi, -78°C (Lateral Lithiation) Bromide Benzyl Bromide (Linker for PROTACs/Kinase Inhibitors) Start->Bromide NBS, AIBN (Wohl-Ziegler) Aniline 5-Fluoro-2-methylaniline (Free Amine) Start->Aniline TFA/DCM (Deprotection) Indole 5-Fluoro-Indoles (Scaffold for 5-HT Ligands) Lithiation->Indole 1. DMF 2. Acid Cyclization Bromide->Aniline Post-alkylation Deprotection

Figure 1: Divergent synthetic pathways from the Boc-protected precursor.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (Type II)

The 5-fluoro-2-methylphenyl moiety is a classic "tail" segment in Type II kinase inhibitors (e.g., targeting BRAF , c-Met , or VEGFR ).[1]

  • Role: The moiety occupies the hydrophobic back-pocket (adjacent to the ATP binding site) created when the DFG motif flips (DFG-out conformation).[1]

  • Mechanism: The C2-methyl group provides a "twist" that forces the molecule into a conformation orthogonal to the hinge binder, improving selectivity. The C5-fluorine interacts with hydrophobic residues (e.g., Val, Leu) via van der Waals forces.

Case Study: BRAF V600E Inhibitors

Research into next-generation BRAF inhibitors (e.g., compounds similar to SI-046 ) utilizes the 5-fluoro-2-methylaniline core.

  • Synthesis Logic: The Boc-protected carbamate allows chemists to build the "head" of the inhibitor (e.g., a pyrimidine or quinazoline) on the benzylic carbon before revealing the amine to form the urea linkage characteristic of Type II inhibitors.

Metabolic Stability (The Fluorine Effect)

Replacing a hydrogen with fluorine at the C5 position blocks metabolic hydroxylation. In the unsubstituted 2-methylaniline, the position para to the amine (C4) and meta (C5) are metabolic hotspots.[1] Fluorination at C5 forces metabolism to slower pathways, extending the drug's half-life (


).

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

This protocol protects the commercially available aniline.[1]

  • Setup: Charge a round-bottom flask with 5-fluoro-2-methylaniline (1.0 equiv) and THF (10 vol).

  • Reagents: Add Boc₂O (1.1 equiv) and DMAP (0.05 equiv). Optionally add TEA (1.2 equiv) if HCl salt is used.

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[1]

  • Purification: Recrystallize from Hexane/EtOAc to yield a white crystalline solid.

Protocol 2: Benzylic Bromination (Wohl-Ziegler)

Critical for creating linkers.[1]

  • Reagents: Dissolve the carbamate (1.0 equiv) in CCl₄ or PhCF₃ (trifluorotoluene - greener alternative).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv).

  • Condition: Reflux (80°C) for 2–4 hours. The reaction is exothermic; ensure efficient condensing.

  • Workup: Filter off the succinimide byproduct while hot. Concentrate the filtrate.

  • Note: The product is unstable on silica gel; use immediately or purify via rapid filtration through a neutral alumina plug.

References

  • PubChem Compound Summary. tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CID 14710384).[1] National Center for Biotechnology Information. Link

  • GuideChem. tert-Butyl (5-fluoro-2-methylphenyl)carbamate Properties & Patent Links.Link[1]

  • Li, H., et al. (2012). Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation.[1] (Discusses the 5-fluoro-2-methylaniline moiety in SAR). Molecules, 17(5).[1] Link

  • Organic Syntheses. General Procedure for Madelung Indole Synthesis from N-Boc-o-toluidines. (Methodological grounding for Pathway B). Link

  • Sigma-Aldrich. Product Specification: 5-Fluoro-2-methylaniline (Precursor).[1]Link

Sources

Foundational

Technical Guide: Strategic Boc Protection of 5-Fluoro-2-methylaniline

Executive Summary This technical guide details the optimized protocols for the N-tert-butoxycarbonyl (Boc) protection of 5-fluoro-2-methylaniline (CAS: 367-29-3). Unlike simple aliphatic amines, this substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the N-tert-butoxycarbonyl (Boc) protection of 5-fluoro-2-methylaniline (CAS: 367-29-3). Unlike simple aliphatic amines, this substrate presents a "push-pull" conflict: the electron-withdrawing fluorine atom (meta-position) reduces nucleophilicity, while the ortho-methyl group imposes significant steric hindrance.

Standard protocols often result in stalled reactions or forcing conditions that lead to bis-Boc byproducts. This guide provides two validated pathways: a Catalytic Acceleration Protocol (using DMAP) for kinetic efficiency and a Thermal Selectivity Protocol for high mono-protection fidelity.

Mechanistic Analysis & Substrate Challenges

The Steric-Electronic Conflict

The target molecule, 5-fluoro-2-methylaniline, exhibits reduced reactivity toward electrophiles like di-tert-butyl dicarbonate (Boc₂O) due to two synergistic factors:

  • Electronic Deactivation: The fluorine atom at the C5 position exerts an inductive withdrawing effect (-I), lowering the electron density on the aniline nitrogen. Although less deactivating than a nitro group, it sufficiently raises the activation energy for nucleophilic attack.

  • Steric Shielding: The methyl group at C2 (ortho) creates a physical barrier. The bulky tert-butyl group of the incoming Boc anhydride must navigate this steric clash, making the transition state energetically costly.

The DMAP Solution (Catalytic Cycle)

To overcome the steric wall, we utilize 4-Dimethylaminopyridine (DMAP).[1] DMAP acts as a "hyper-nucleophilic" transfer agent. It attacks Boc₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is less sterically demanding and more electrophilic than Boc₂O itself, allowing the hindered aniline to react rapidly.

BocMechanism Boc2O Boc2O Inter [Boc-DMAP]+ Intermediate (Hyper-Electrophile) Boc2O->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Mono-Boc Product + DMAP (Regenerated) Inter->Product Aniline Attack CO2 CO2 + t-BuOH Inter->CO2 Substrate 5-Fluoro-2-methylaniline Substrate->Product Product->DMAP Catalyst Turnover

Figure 1: DMAP-catalyzed activation cycle overcoming steric hindrance in aniline protection.

Experimental Protocols

Method A: DMAP-Catalyzed (Rapid Conversion)

Recommended for small-scale synthesis or when reaction speed is critical.

Reagents:

  • 5-Fluoro-2-methylaniline (1.0 equiv)

  • Boc₂O (1.2 – 1.5 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 5-fluoro-2-methylaniline (10 mmol, 1.25 g) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) followed by DMAP (1 mmol, 122 mg). Stir for 10 minutes at room temperature (RT).

  • Reagent Addition: Dissolve Boc₂O (12 mmol, 2.6 g) in minimal DCM (5 mL) and add dropwise to the amine solution.

    • Note: Gas evolution (CO₂) will occur.[2][3][4] Ensure the system is vented through a bubbler.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: If starting material persists after 6 hours, heat to mild reflux (40°C).

  • Workup:

    • Dilute with DCM (50 mL).[5]

    • Wash with 0.5 M Citric Acid (2 x 30 mL) to remove DMAP and unreacted aniline. Do not use strong HCl, as it may cleave the Boc group.

    • Wash with Sat. NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[6][7]

Method B: Thermal Reflux (High Selectivity)

Recommended for scale-up to minimize bis-Boc formation.

Reagents:

  • 5-Fluoro-2-methylaniline (1.0 equiv)

  • Boc₂O (2.0 equiv)

  • Solvent: THF (anhydrous)

  • No external base or catalyst.

Step-by-Step Workflow:

  • Setup: Dissolve the aniline in THF (0.5 M concentration).

  • Addition: Add Boc₂O (2.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (66°C) for 16–24 hours.

    • Why Reflux? The thermal energy provides the activation energy required to overcome the steric barrier of the ortho-methyl group without the "super-activation" of DMAP that leads to di-protection.

  • Workup: Concentrate the THF directly. Recrystallize the residue from Hexane/EtOAc.

Process Control & Troubleshooting

Managing Bis-Boc Formation

A common pitfall with DMAP catalysis is the formation of the Bis-Boc (imide) byproduct.

ObservationDiagnosisCorrective Action
TLC: New spot with higher R_f than product.Bis-Boc formation (Di-tert-butyl imidodicarbonate).Selective Hydrolysis: Dissolve crude in MeOH. Add K₂CO₃ (2.0 equiv) and reflux for 1 hour. This selectively cleaves one Boc group, returning the Bis-Boc to the desired Mono-Boc product.
TLC: Starting material persists.Steric stalling.Add Lewis Acid Catalyst: Zn(ClO₄)₂ or simply switch to Method A (DMAP) if using Method B.
Pressure Buildup CO₂ evolution.Ensure reaction vessel is not sealed tight; use a nitrogen balloon or bubbler.
Analytical Workflow

Workflow Start Start Reaction Check TLC/HPLC Check (t = 4h) Start->Check Complete Conversion > 95%? Check->Complete Complete->Check No (Continue Stirring) Workup Acidic Wash (Citric Acid) Remove DMAP Complete->Workup Yes BisBoc Bis-Boc Detected? Workup->BisBoc Hydrolysis MeOH / K2CO3 Reflux (Selective Cleavage) BisBoc->Hydrolysis Yes Final Recrystallization (Hexane/EtOAc) BisBoc->Final No Hydrolysis->Final

Figure 2: Decision tree for reaction monitoring and corrective workup.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.6–7.8 (br s, 1H, NH). Note: Broadening due to quadrupole relaxation.

    • δ 7.2–7.0 (m, aromatic protons).

    • δ 2.25 (s, 3H, Ar-CH₃). Ortho-methyl.

    • δ 1.51 (s, 9H, C(CH₃)₃). Boc group.[1][3][4][5][6][8][9][10][11]

  • ¹⁹F NMR: Single peak, typically around -115 to -120 ppm (depending on referencing).

References

  • Knölker, H. J., et al. (1995). "Mild and Efficient Boc Protection of Amines." Synlett, 1996(10), 969-970. Link

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[12] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. Link

  • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380. Link

  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an underrated feature." Tetrahedron, 58(14), 2701-2724. Link

  • BenchChem. (2025).[1][6][9] "N-Boc Protection of Amines Catalyzed by DMAP: Application Notes and Protocols." Link

Sources

Exploratory

literature review of tert-Butyl (5-fluoro-2-methylphenyl)carbamate applications

An In-Depth Technical Guide to tert-Butyl (5-fluoro-2-methylphenyl)carbamate Executive Summary tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 221537-99-1 ) is a specialized protected aniline intermediate critical to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Executive Summary

tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 221537-99-1 ) is a specialized protected aniline intermediate critical to the synthesis of fluorinated pharmaceuticals. By masking the reactive amine of 5-fluoro-2-methylaniline (CAS: 367-29-3) with a tert-butoxycarbonyl (Boc) group, this compound allows researchers to perform harsh downstream transformations—such as regioselective halogenation, oxidation, and organometallic coupling—that would otherwise degrade the free amine. It serves as a structural linchpin in the development of Kinase Inhibitors (e.g., LRRK2, EZH2) and Protease Inhibitors (e.g., SARS-CoV-2 Mpro), where the 5-fluoro-2-methylphenyl moiety modulates metabolic stability and binding affinity.

Structural Properties & Reactivity Profile

The utility of this intermediate stems from the interplay between its three functional components: the Boc protecting group, the electron-withdrawing fluorine, and the electron-donating methyl group.

PropertySpecificationMechanistic Implication
CAS Number 221537-99-1Unique identifier for the N-Boc protected form.
Molecular Formula C₁₂H₁₆FNO₂MW: 225.26 g/mol .
Electronic Effect Fluorine (C5):

-withdrawing,

-donating.Methyl (C2): Weakly donating.NH-Boc (C1): Moderate activator (sterically bulky).
The Boc group dampens the nucleophilicity of the nitrogen, preventing oxidation. The C4 position (para to Nitrogen) remains the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).
Solubility High in DCM, THF, EtOAc.Compatible with standard organic synthesis workflows.
Stability Stable to base and nucleophiles.Allows for basic hydrolysis of esters or nucleophilic attacks elsewhere on the molecule without deprotecting the amine.
The "Regio-Directing" Effect

In the free aniline, the amino group strongly activates the ring, often leading to over-reaction (e.g., poly-bromination). The Boc-protected variant moderates this activation.

  • Target Site: The C4 position (para to the carbamate and ortho to the fluorine).

  • Result: High regioselectivity for mono-bromination, creating a handle for Suzuki or Buchwald-Hartwig couplings.

Synthetic Utility & Protocols

This section details the core workflows where this intermediate is indispensable.

Protocol A: Synthesis of the Carbamate (Protection)

Rationale: Converting the commercially available aniline to the carbamate to enable downstream processing.

  • Reagents: 5-Fluoro-2-methylaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), THF (solvent).

  • Conditions: Reflux for 2–4 hours. (Optional: Add catalytic DMAP or TEA if reaction is sluggish, though the aniline is nucleophilic enough).

  • Workup: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield white crystals.

  • Yield Target: >90%.

Protocol B: Regioselective Bromination (The "C4" Access)

Rationale: Creating a handle for cross-coupling. The Boc group prevents N-bromination and directs the electrophile to C4.

  • Substrate: tert-Butyl (5-fluoro-2-methylphenyl)carbamate.

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or Acetonitrile (0°C to RT).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The steric bulk of the Boc group and the ortho-methyl group discourages reaction at C6, forcing substitution at C4.

  • Product: tert-Butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate .

Protocol C: Deprotection (Unmasking)

Rationale: Revealing the amine for urea/amide formation in the final drug assembly.

  • Method 1 (Standard): TFA/DCM (1:4 ratio) at 0°C → RT for 1 hour.

  • Method 2 (Scale-up): 4M HCl in Dioxane at RT for 2 hours.

  • Workup: Basify with NaHCO₃ (aq) to liberate the free aniline base.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this intermediate serves as a branching point for two distinct chemical spaces: Cross-Coupling (via bromination) and Amide/Urea Formation (via deprotection).

G Aniline 5-Fluoro-2-methylaniline (Starting Material) BocCompound tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CORE INTERMEDIATE) Aniline->BocCompound Boc2O, THF Protection Bromo 4-Bromo Derivative (Suzuki/Buchwald Handle) BocCompound->Bromo NBS, DMF Regioselective Bromination Deprotected Free Amine (Restored Nucleophile) BocCompound->Deprotected TFA or HCl Deprotection DrugTarget1 Kinase Inhibitor (Biaryl Scaffold) Bromo->DrugTarget1 Pd-Catalyzed Coupling + Deprotection DrugTarget2 Urea/Amide Drug (e.g., Mpro Inhibitor) Deprotected->DrugTarget2 Isocyanate or Acid Chloride Coupling

Figure 1: Divergent synthetic pathways utilizing the Boc-protected scaffold.[1][2]

Case Studies in Drug Discovery

Case Study 1: SARS-CoV-2 Mpro Inhibitors

Context: The main protease (Mpro) of SARS-CoV-2 is a key target for antivirals. Application: In patent WO2023002409A1 , the 5-fluoro-2-methylphenyl moiety is used to cap the P1' or P2 position of an isoquinoline-based inhibitor.

  • Workflow: The Boc-carbamate is deprotected to the free aniline, which is then reacted with a carbonyl source (like triphosgene) and an amino-isoquinoline to form a cyclic urea core.

  • Role of Fluorine: Enhances metabolic stability against P450 oxidation.

  • Role of Methyl: Induces a conformational twist (atropisomerism) that locks the inhibitor into the enzyme's active site.

Case Study 2: LRRK2 & EZH2 Kinase Inhibitors

Context: Leucine-Rich Repeat Kinase 2 (LRRK2) is a target for Parkinson's disease; EZH2 is a target for cancer. Application: The aniline is frequently converted into a urea linkage .

  • Protocol:

    • Deprotect intermediate to 5-fluoro-2-methylaniline.

    • React with a heterocyclic isocyanate (e.g., pyrazole-isocyanate).

    • Result: Formation of compounds like N-(5-fluoro-2-methylphenyl)-N'-(heteroaryl)urea.

  • Significance: The specific substitution pattern (5-F, 2-Me) optimizes hydrophobic interactions within the ATP-binding pocket of the kinase.

Safety & Handling (MSDS Context)

While the Boc-protected form is generally safer than the free aniline, standard precautions apply.

  • Hazards:

    • Skin/Eye Irritant: (H315, H319).

    • Sensitizer: Potential skin sensitizer due to the aniline substructure.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.

  • Disposal: Incineration with scrubber for nitrogen and fluorine oxides.

References

  • Sigma-Aldrich. tert-Butyl (5-fluoro-2-methylphenyl)carbamate Product Analysis. CAS 221537-99-1. Available at:

  • Univercells Technologies & Enamine. Synthesis of SARS-CoV-2 Main Protease Inhibitors. Patent WO2023002409A1. (2023). Describes the use of 5-fluoro-2-methylaniline derived from Boc-precursors in antiviral synthesis. Available at: [1]

  • Vertex Pharmaceuticals. Pyrazole Kinase Modulators and Methods of Use. US Patent 8,710,038. (2014).[3] Details the synthesis of urea-based kinase inhibitors using the 5-fluoro-2-methylphenyl amine. Available at:

  • Epizyme, Inc. Substituted Benzene Compounds as EZH2 Inhibitors. US Patent 11,642,348. (2023).[4] Validates the use of the fluorinated aniline scaffold in epigenetic drug design. Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14710384 (Isomer Reference). Used for structural verification of the fluoro-toluidine core. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Introduction: A Versatile Building Block in Modern Synthesis tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a key synthetic intermediate in medicinal chemistry and materials science. The strategic placement of the fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

tert-Butyl (5-fluoro-2-methylphenyl)carbamate is a key synthetic intermediate in medicinal chemistry and materials science. The strategic placement of the fluoro and methyl groups on the aniline core, combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, offers a unique platform for molecular diversification. Palladium-catalyzed cross-coupling reactions are paramount for elaborating this core structure, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance.[1]

This guide provides a comprehensive overview and detailed protocols for the application of tert-butyl (5-fluoro-2-methylphenyl)carbamate in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical guidance and an understanding of the underlying chemical principles.

The ortho-methyl group introduces steric hindrance around the reactive center, which can significantly influence catalyst and ligand selection. Similarly, the meta-fluoro substituent alters the electronic properties of the aromatic ring, impacting oxidative addition and reductive elimination steps in the catalytic cycle. The stability of the N-Boc protecting group under various reaction conditions is another critical consideration, as its cleavage can lead to undesired side products.[2]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures.[3] For substrates like tert-butyl (5-fluoro-2-methylphenyl)carbamate, the choice of a sterically bulky and electron-rich phosphine ligand is often crucial to overcome the steric hindrance of the ortho-methyl group and promote efficient catalysis.[4]

Causality in Experimental Design

The selection of a palladium precatalyst, such as Pd(OAc)₂, in combination with a biarylphosphine ligand like SPhos or XPhos, is a common starting point for challenging Suzuki-Miyaura couplings. These ligands are designed to stabilize the palladium(0) active species and facilitate both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired C-C bond.[5] The choice of base is also critical; inorganic bases like K₂CO₃ or K₃PO₄ are often effective and are compatible with a wide range of functional groups.[3] The addition of water to the solvent system (e.g., toluene/H₂O) can be beneficial for the transmetalation step involving the boronic acid.[5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification A Combine Aryl Carbamate, Amine, and Base B Add Solvent A->B C Purge with Inert Gas B->C D Add Pd Catalyst and Ligand Solution C->D E Heat and Stir D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_OA Ar-Pd(II)-X(L2) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)-C≡CR(L2) Pd_OA->Pd_TM Transmetalation Pd_RE Reductive Elimination Pd_TM->Pd_RE Pd_RE->Pd0 Ar-C≡CR CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Terminal Alkyne, Base Cu_Acetylide->Pd_TM

Sources

Application

Application Note: tert-Butyl (5-fluoro-2-methylphenyl)carbamate - A Versatile Intermediate for Modern Drug Discovery

Introduction: The Strategic Importance of Protecting Groups in Medicinal Chemistry In the intricate multi-step syntheses that characterize modern drug discovery, the strategic masking and unmasking of reactive functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protecting Groups in Medicinal Chemistry

In the intricate multi-step syntheses that characterize modern drug discovery, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Amine functional groups, being both nucleophilic and basic, often require protection to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most utilized amine protecting groups, prized for its robustness under a wide range of reaction conditions and its clean, mild removal under acidic protocols.

This guide focuses on a specific and highly valuable Boc-protected intermediate: tert-butyl (5-fluoro-2-methylphenyl)carbamate . The 5-fluoro-2-methylaniline core is a privileged scaffold in medicinal chemistry. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This application note provides a comprehensive overview of the properties, synthesis, and critical applications of this intermediate, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety requirements of a synthetic intermediate is paramount for its effective and safe implementation in research and development.

Table 1: Physicochemical Properties of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

PropertyValueSource
IUPAC Name tert-butyl N-(5-fluoro-2-methylphenyl)carbamateN/A
CAS Number 1215011-73-5N/A
Molecular Formula C₁₂H₁₆FNO₂[1]
Molecular Weight 225.26 g/mol [1]
Appearance White to off-white solid/powder
Melting Point Not widely reported; similar carbamates are solids at room temp.[2][3]
Solubility Soluble in methanol, dichloromethane, chloroform, ethyl acetate.[2][3][4]

Safety, Handling, and Storage

Safe handling of all chemical reagents is critical. Users should always consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.[5]

Core Applications & Experimental Protocols

tert-Butyl (5-fluoro-2-methylphenyl)carbamate serves as a pivotal building block, enabling sequential, site-selective modifications that are crucial for building complex drug molecules.

Application 1: Synthesis via Boc Protection of 5-Fluoro-2-methylaniline

The primary application of this compound is as a protected version of 5-fluoro-2-methylaniline. The Boc group masks the amine's reactivity, allowing chemists to perform reactions on other parts of the molecule without interference from the nitrogen atom. The protection reaction itself is a fundamental and high-yielding process.

Protocol 1: Synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

This protocol details the standard procedure for the N-Boc protection of an aromatic amine.

Rationale: The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is often used to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic byproduct.

Materials:

  • 5-Fluoro-2-methylaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (0.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-2-methylaniline (1.0 equiv) and the base (e.g., TEA, 1.5 equiv) in the chosen anhydrous solvent (THF or DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Boc₂O (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain pure tert-butyl (5-fluoro-2-methylphenyl)carbamate.

G cluster_workflow Boc Protection Workflow start Dissolve Amine & Base in Solvent cool Cool to 0 °C start->cool add_boc Add Boc₂O cool->add_boc react Stir at RT (4-16h) add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry & Concentrate workup->purify product Purified Product purify->product

Boc Protection Experimental Workflow

Application 2: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

With the amine safely protected, the aromatic ring is primed for carbon-carbon bond formation, a key strategy for building molecular complexity. The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for this purpose. The Boc group is generally stable to the basic conditions of the Suzuki coupling, making it an ideal protecting group for this transformation.[6]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling a bromo-substituted Boc-protected aniline with a boronic acid. (Note: This requires a brominated version of the title compound, e.g., tert-butyl (4-bromo-5-fluoro-2-methylphenyl)carbamate, as the starting material).

Rationale: A palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition into the aryl-bromide bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.

Materials:

  • Bromo-substituted tert-butyl (5-fluoro-2-methylphenyl)carbamate (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Setup: To a flame-dried flask, add the bromo-aniline starting material (1.0 equiv), boronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the coupled product.

G cluster_synthesis Multi-Step Synthesis Pathway Aniline 5-Fluoro-2-methylaniline (Starting Material) BocProtected tert-Butyl (5-fluoro-2-methylphenyl)carbamate (Protected Intermediate) Aniline->BocProtected Boc₂O (Protocol 1) Halogenated Halogenated Intermediate (e.g., via Bromination) BocProtected->Halogenated e.g., NBS Coupled Suzuki Coupled Product (Complex Scaffold) Halogenated->Coupled Ar-B(OH)₂, Pd Catalyst (Protocol 2) FinalAmine Deprotected Final Amine Coupled->FinalAmine TFA or HCl (Protocol 3) Drug Final Drug Candidate (e.g., via Amidation) FinalAmine->Drug Acylation, Alkylation, etc.

Role of the Intermediate in a Synthetic Route

Application 3: N-Boc Deprotection to Reveal the Free Amine

The final key step is the removal of the Boc group to liberate the free amine. This is most commonly achieved under acidic conditions. The resulting amine is then available for subsequent reactions, such as amide bond formation to link the scaffold to another part of the target molecule, a common final step in the synthesis of many kinase inhibitors and other pharmaceuticals.[7]

Protocol 3: Acid-Catalyzed Boc Deprotection

This protocol describes the efficient removal of the Boc group using trifluoroacetic acid (TFA).

Rationale: The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

Materials:

  • Boc-protected compound (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the Boc-protected starting material in DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C and add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Isolation: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Neutralization: Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until effervescence ceases. This step neutralizes the acid and converts the amine salt to the free base.

  • Final Steps: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine product.

G cluster_mechanism Acid-Catalyzed Deprotection BocAmine Boc-Protected Amine Protonation Protonated Intermediate BocAmine->Protonation + H⁺ (TFA) Fragmentation Fragmentation Protonation->Fragmentation Cleavage Products Free Amine + CO₂ + t-Butyl Cation Fragmentation->Products

Boc Deprotection Mechanism

Conclusion

tert-Butyl (5-fluoro-2-methylphenyl)carbamate is more than just a chemical reagent; it is a strategic tool that provides medicinal chemists with the flexibility to construct complex molecular architectures. Its stability, coupled with the ease of its introduction and removal, allows for the precise and high-yielding synthesis of novel drug candidates. By leveraging the protocols and understanding the principles outlined in this guide, researchers can effectively integrate this versatile intermediate into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. PubChem. Retrieved February 15, 2026, from [Link]

  • Technical Disclosure Commons. (2025, April 20). A process for the preparation of Pirtobrutinib and its intermediates thereof. Technical Disclosure Commons. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Pirtobrutinib. PubChem. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 17). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, August 27). tert-Butyl methylcarbamate | CAS#:16066-84-5. Chemsrc. Retrieved February 15, 2026, from [Link]

Sources

Method

A-102: Scale-Up Synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

APPLICATION NOTE Abstract: This application note provides a comprehensive guide for the scale-up synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Abstract: This application note provides a comprehensive guide for the scale-up synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document details a robust and scalable protocol for the N-tert-butoxycarbonylation (Boc) protection of 5-fluoro-2-methylaniline. It emphasizes process safety, reaction optimization, and analytical monitoring to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals.

Introduction

Tert-butyl carbamates, commonly known as Boc-protected amines, are fundamental intermediates in modern organic synthesis. The Boc group offers a reliable method for temporarily masking the nucleophilic and basic nature of amines, preventing unwanted side reactions during subsequent synthetic transformations. Tert-[1]Butyl (5-fluoro-2-methylphenyl)carbamate is a valuable building block, particularly in the synthesis of biologically active molecules where the fluoro and methyl substituents on the phenyl ring are crucial for modulating physicochemical properties.

The synthesis involves the reaction of 5-fluoro-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O). While this reaction is well-established on a lab scale, scaling up presents unique challenges related to reaction kinetics, heat management, reagent addition, and product isolation. This note provides a detailed, validated protocol for the multigram-scale synthesis, addressing these challenges to ensure a safe, efficient, and reproducible process.

Reaction Principle and Mechanism

The N-Boc protection of 5-fluoro-2-methylaniline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This [2][3]forms a transient tetrahedral intermediate which then collapses. The collapse eliminates a tert-butyl carbonate anion, which subsequently decomposes into the thermodynamically stable products of carbon dioxide and a tert-butoxide anion. The e[3]volution of CO₂ gas is a key indicator of reaction progress and a critical safety consideration in a sealed or poorly vented system.

Whil[3]e the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the generated acidic species and accelerate the reaction rate, particularly with less nucleophilic anilines.

[4]3. Scaled-Up Synthesis Protocol

This protocol is optimized for a ~100 g scale synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Eq.
5-Fluoro-2-methylaniline≥98%Commercial100.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercial191.0 g1.1
Triethylamine (TEA)≥99%Commercial121.4 g (167 mL)1.5
Tetrahydrofuran (THF)AnhydrousCommercial1.0 L-
Ethyl AcetateACS GradeCommercial2.0 L-
Saturated aq. NaHCO₃-Lab Prepared1.0 L-
Brine-Lab Prepared500 mL-
Anhydrous MgSO₄ or Na₂SO₄-Commercial50 g-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with overhead motor

  • Addition funnel (500 mL)

  • Reflux condenser with a gas outlet to a bubbler or scrubber

  • Thermocouple and temperature controller

  • Heating mantle

  • Rotary evaporator

  • Large separatory funnel (4 L)

Experimental Workflow

Scale-Up Synthesis Workflow Figure 1: Experimental Workflow setup Reaction Setup dissolve Dissolve Aniline & TEA in THF setup->dissolve cool Cool to 0-5 °C dissolve->cool addition Slow Addition of Boc₂O Solution cool->addition reaction Warm to RT & Stir Overnight addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup monitor->workup Upon Completion extract Extraction with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentration in vacuo dry->concentrate purify Purification (Recrystallization) concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: A flowchart of the major steps in the scale-up synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, thermocouple, and addition funnel. The third neck should be fitted with a reflux condenser leading to a gas outlet. Ensure the entire apparatus is dry and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add 5-fluoro-2-methylaniline (100.0 g, 0.799 mol) and anhydrous tetrahydrofuran (THF, 1.0 L). Begin stirring to ensure complete dissolution. Once dissolved, add triethylamine (121.4 g, 1.198 mol).

  • Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (191.0 g, 0.879 mol) in anhydrous THF (500 mL). Transfer this solution to the addition funnel.

  • Reaction Initiation: Cool the aniline solution in the flask to 0-5 °C using an ice-water bath. Once the target temperature is reached, begin the dropwise addition of the Boc₂O solution from the addition funnel. Causality: This slow addition at a reduced temperature is crucial to control the initial exotherm of the reaction and to minimize the formation of potential side products. Maintain the internal temperature below 10 °C throughout the addition, which should take approximately 1-2 hours.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight (16-18 hours) to ensure the reaction goes to completion.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typ[4]ical TLC system would be 20% ethyl acetate in hexanes. The starting aniline should be fully consumed.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (1.0 L) to the stirred mixture. Rationale: This step neutralizes any remaining acidic byproducts and quenches unreacted Boc₂O.

  • Extraction: Transfer the biphasic mixture to a 4 L separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase with brine (500 mL), then dry over anhydrous magnesium sulfate or sodium sulfate.

  • [5]Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization. Slurry the solid in a minimal amount of cold hexanes, filter, and wash with additional cold hexanes to afford the pure product as a white to off-white solid. Dry t[6]he product under vacuum.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a thorough understanding of potential hazards.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and serious eye irritation. It is fatal if inhaled. Handl[7][8]e only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid[9][10] dust formation.

  • [7][9]Triethylamine (TEA): TEA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.

  • Gas Evolution: The reaction produces carbon dioxide gas. Ensur[3]e the reaction vessel is not a closed system and is adequately vented to prevent pressure buildup.

  • [2][3]Exothermicity: The initial reaction between the amine and Boc₂O is exothermic. Controlled, slow addition of the Boc₂O at a reduced temperature is essential to manage the heat generated and prevent a runaway reaction.

Analytical Methods and Characterization

Consistent monitoring is key to a successful and reproducible synthesis.

Analytical TechniquePurposeExpected Observations
TLC Reaction monitoringDisappearance of the starting aniline spot and appearance of a new, less polar product spot.
LC-MS Purity assessment and confirmationA major peak corresponding to the mass of the product ([M+H]⁺ or [M+Na]⁺).
[4]¹H NMRStructural confirmationAppearance of a singlet at ~1.5 ppm (9H) for the tert-butyl group, and a downfield shift of the aromatic protons.
IR Spectroscopy Functional group confirmationAppearance of a strong C=O stretch for the carbamate at ~1680-1720 cm⁻¹ and disappearance of the N-H stretches of the primary amine.

##[4]# 6. Troubleshooting and Common Challenges

  • Incomplete Reaction: If TLC or LC-MS indicates the presence of starting material after the allotted time, consider extending the reaction time or gently warming the mixture to 30-40 °C for a few hours. Ensure the Boc₂O used is of good quality, as it can degrade over time.

  • Di-Boc Formation: The formation of the di-Boc protected product is a potential side reaction, though less common with anilines. Using a slight excess of the amine or carefully controlling the stoichiometry of Boc₂O can minimize this.

  • Purification Issues: If the product is oily or difficult to crystallize, it may be due to residual solvent or impurities. A silica gel plug filtration or a full column chromatography may be necessary in such cases.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate. By following the outlined procedures for reaction execution, safety, and analysis, researchers and process chemists can reliably produce this key intermediate in high yield and purity. The emphasis on understanding the causality behind each step ensures that the process can be adapted and further optimized as needed for industrial applications.

References

  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. (2025). Benchchem.
  • Safety Data Sheet: Di-tert-butyl dicarbon
  • Safety Data Sheet: Di(tert-butyl)
  • Di-tert-butyl dicarbon
  • Di-tert-butyl Dicarbonate (ca. 30% in Toluene). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: Di-tert-butyl Dicarbon
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.).
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • New amino-protecting groups in organic synthesis. (n.d.). Accounts of Chemical Research.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6).
  • tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). Benchchem.
  • BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
  • The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. (2025). Benchchem.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018, April 25).
  • Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound...
  • Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. (2025, October 13).
  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Tert-butyl (5-hydroxy-2-methylphenyl)
  • tert-Butyl-N-(2-methylphenyl)
  • tert-Butyl (3-fluoro-2-methylphenyl)carbamate | C12H16FNO2 | CID 14710384. PubChem.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • tert-Butyl carbamate. (2025, August 8).

  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).
  • (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. (2008, July 15). PubMed.
  • 16066-84-5|tert-Butyl methylcarbam

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of tert-Butyl (5-fluoro-2-methylphenyl)carbamate Workflows

Executive Summary & Chemical Profile[1][2] This guide addresses the specific reactivity challenges of N-Boc-5-fluoro-2-methylaniline . Unlike simple protected anilines, this substrate presents a unique "Push-Pull-Block"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide addresses the specific reactivity challenges of N-Boc-5-fluoro-2-methylaniline . Unlike simple protected anilines, this substrate presents a unique "Push-Pull-Block" dynamic:

  • Push: The carbamate nitrogen activates the ring.

  • Pull: The 5-fluoro substituent inductively withdraws electron density while directing ortho-lithiation.

  • Block: The 2-methyl group introduces significant steric hindrance and offers a competitive site for radical side reactions (benzylic oxidation).

Successful manipulation requires navigating three primary failure modes: Cationic Alkylation (during deprotection), Regio-scrambling (during lithiation), and Steric Stalling (during cross-coupling).

Critical Workflow: Boc Deprotection

The Problem: The "Internal Scavenger" Effect. Upon acidic cleavage (e.g., TFA/DCM), the tert-butyl group fragments into a tert-butyl cation (


). While the 5-fluoro group is electronically deactivating, the 2-methyl and the nitrogen donor make the ring sufficiently nucleophilic to trap the 

cation. This results in ring-alkylated impurities (typically at the C4 position) that are difficult to separate from the product.
Protocol: The "Silane Trap" Method

Do not rely on solvent trapping alone. You must provide a sacrificial nucleophile that is kinetically faster than the aromatic ring.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)[1][2]

  • Solvent: Dichloromethane (DCM)[1]

  • Scavenger: Triethylsilane (Et

    
    SiH) - Preferred over anisole for fluorinated substrates to avoid trans-alkylation.
    

Step-by-Step:

  • Dissolve substrate in DCM (0.1 M).

  • CRITICAL: Add Triethylsilane (2.0 - 5.0 equivalents) before adding the acid.

  • Cool to 0°C.

  • Add TFA dropwise (Final ratio DCM:TFA 2:1 or 4:1).

  • Warm to room temperature and monitor by LCMS.

  • Workup: Concentrate in vacuo. Do not heat above 40°C. Co-evaporate with toluene to remove residual TFA.

Visualization: The Scavenging Pathway

BocDeprotection cluster_legend Pathway Logic Start N-Boc Substrate Acid TFA Treatment Start->Acid Cation t-Butyl Cation (t-Bu+) Acid->Cation Cleavage Trap Scavenger (Et3SiH) Cation->Trap Intercepted SideProd Side Product: Ring Alkylation (M+56) Cation->SideProd Attacks Ring (No Scavenger) Desired Product: Free Aniline + Isobutane Trap->Desired Reductive Quench

Figure 1: Mechanism of cationic scavenging. Without silane, the t-butyl cation attacks the aromatic ring.

Critical Workflow: Directed Lithiation

The Problem: Regioselectivity (C6 vs. Benzylic). Users often observe mixtures of products when attempting to functionalize the ring.

  • Path A (Ortho-Lithiation): Directed to C6 by the cooperative effect of the Boc group and the Fluorine atom.

  • Path B (Lateral Lithiation): Deprotonation of the 2-methyl group (benzylic).

Decision Guide: Controlling the Site

The 5-fluoro substituent strongly acidifies the C6 proton (between Boc and F), making it the thermodynamic preference at low temperatures.

Target PositionReagent SystemTemperatureNotes
C6 (Ring) n-BuLi (2.2 eq)-78°C The 5-F and N-Boc cooperatively direct here. Strictly maintain -78°C.
Benzylic (CH

)
s-BuLi / TMEDA -78°C to -20°C Requires a stronger base and disruption of the Boc-Li chelate.

Troubleshooting Protocol for C6 Functionalization:

  • Dry THF solvent (freshly distilled or from column).

  • Cool substrate in THF to -78°C .

  • Add n-BuLi dropwise down the side of the flask (pre-cooled).

  • Stir for 1 hour at -78°C. Do not warm up.

  • Add electrophile (e.g., DMF, I

    
    ) at -78°C.
    
  • Allow to warm only after quench.

Visualization: Regioselectivity Logic

Lithiation Substrate N-Boc-5-F-2-Me-Aniline ConditionA n-BuLi / -78°C Substrate->ConditionA ConditionB s-BuLi / TMEDA / > -40°C Substrate->ConditionB ResultA C6-Lithiation (Ortho to F and Boc) ConditionA->ResultA Cooperative Directing ResultB Benzylic Lithiation (Lateral Deprotonation) ConditionB->ResultB Kinetic Acidity

Figure 2: The "Fork in the Road" for lithiation. Temperature and base strength dictate the reaction site.

Critical Workflow: Buchwald-Hartwig Coupling

The Problem: Steric Deactivation. The 2-methyl group is ortho to the nitrogen. In cross-coupling reactions (where this molecule acts as the nucleophile), the methyl group hinders the reductive elimination step at the Palladium center. Standard ligands (PPh


, BINAP) often fail or result in hydrodehalogenation of the aryl halide partner.
Optimization Table: Overcoming Sterics
ParameterRecommendationRationale
Ligand BrettPhos or XPhos Bulky, electron-rich biaryl phosphines facilitate reductive elimination in hindered systems.[3]
Pre-catalyst Pd(OAc)

or G3-Palladacycles
Avoids induction periods associated with Pd(dba)

.
Base Cs

CO

or K

PO

Weaker bases reduce side reactions compared to NaOtBu if sensitive groups are present.
Solvent t-Amyl Alcohol or Dioxane Higher boiling points allow thermal energy to overcome the steric barrier.

FAQ: Troubleshooting & Symptoms

Q: I see a peak with Mass M+56 in my LCMS after deprotection. What is it? A: This is the tert-butylated byproduct. The t-butyl cation attacked your phenyl ring.

  • Fix: Repeat the reaction using the "Silane Trap" protocol (Section 2). Adding 5 equivalents of Triethylsilane usually eliminates this.

Q: My lithiation yield is low, and I see starting material. Should I warm it up? A: No. Warming usually causes the Boc group to attack the internal ring or undergo "Fries-like" rearrangement.

  • Fix: Ensure your n-BuLi is titrated. If reactivity is low, add TMEDA (1.1 eq) at -78°C to break up BuLi aggregates, but do not raise the temperature.

Q: During coupling, I am getting the reduced aryl halide (Ar-H) instead of the product. A: This is "Beta-Hydride Elimination" or "Hydrodehalogenation" competing with your hindered amine.

  • Fix: Switch to BrettPhos . It is specifically designed to accelerate the coupling of primary amines (even hindered ones) faster than the side reactions can occur.

References

  • Lundt, B. F., et al. (1978).[2] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] (Establishes the mechanism of cation scavenging).

  • Snieckus, V. (1990).[4] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies." Chemical Reviews. (Foundational text on DoM and lateral lithiation competition).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Defines ligand choice for sterically hindered anilines).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc stability and removal conditions).

Sources

Optimization

purification techniques for tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Technical Support Center: Purification of tert-Butyl (5-fluoro-2-methylphenyl)carbamate Executive Summary & Molecule Profile Target Molecule: tert-Butyl (5-fluoro-2-methylphenyl)carbamate Chemical Class: Boc-protected An...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Executive Summary & Molecule Profile

Target Molecule: tert-Butyl (5-fluoro-2-methylphenyl)carbamate Chemical Class: Boc-protected Aniline Criticality: This intermediate is a "gatekeeper" compound. Its purity dictates the success of subsequent metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) where free aniline or residual chelating agents can poison catalysts.

Physical Profile (Typical):

  • State: White to off-white crystalline solid.

  • Solubility: Soluble in EtOAc, DCM, THF, MeOH; insoluble in water; sparingly soluble in cold hexanes.

  • Key Impurities:

    • Unreacted Aniline: 5-fluoro-2-methylaniline (Polar, basic).

    • Excess Reagent: Di-tert-butyl dicarbonate (

      
      ) (Non-polar, neutral).
      
    • Side Product: 1,3-bis(5-fluoro-2-methylphenyl)urea (Very insoluble white solid, formed by moisture/heat).

Purification Decision Matrix (Interactive Workflow)

Before proceeding, identify your current state to select the correct workflow.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oily Residue StateCheck->Oil Sticky/Gooey Recrys Recrystallization (Hexane/EtOAc) Solid->Recrys High Purity Needed TLC TLC Analysis (Hex:EtOAc 9:1) Oil->TLC Column Flash Chromatography (Silica Gel) TLC->Column Complex Mixture AcidWash Chemoselective Wash (0.5M Citric Acid) TLC->AcidWash Aniline Present (Low Rf) Final QC: NMR / HPLC Recrys->Final Pure Product Column->Final Pure Product AcidWash->Column Post-Workup

Figure 1: Decision tree for selecting the optimal purification route based on crude physical state and impurity profile.

Troubleshooting & Protocols (Q&A Format)

Part 1: The "Crude" Reality – Chemical Workup

Q1: My crude product contains significant unreacted aniline. How do I remove it without running a column? A: Use a Chemoselective Acid Wash . Boc-protected anilines are weak bases compared to the free aniline. You can exploit this


 difference.
  • The Protocol:

    • Dissolve the crude oil/solid in Ethyl Acetate (EtOAc).

    • Wash the organic layer twice with 0.5 M Citric Acid (preferred) or 1 M HCl (cold).

    • Mechanism: The free aniline is protonated to form a water-soluble salt (

      
      ) and partitions into the aqueous phase. The Boc-carbamate remains in the organic phase.
      
    • Critical Warning: Do not use strong acids (conc. HCl,

      
      ) or prolonged exposure to heat, as this will deprotect the Boc group [1].
      

Q2: I used excess


 to drive the reaction, and now I can't get rid of it. It co-elutes on the column. 
A:  Do not rely on chromatography for bulk 

removal. Use a Chemical Scavenger before workup.
  • The "Scavenger" Protocol:

    • Before stopping the reaction, add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess

      
      ) or Imidazole .
      
    • Stir for 30 minutes at room temperature.

    • Mechanism: The amine reacts rapidly with

      
       to form a polar urea or Boc-imidazole.
      
    • Perform the standard acidic workup (see Q1). The modified byproduct is now basic/polar and will wash away into the acidic aqueous layer [2].

Part 2: Crystallization Techniques

Q3: The product is an oil but should be a solid. How do I induce crystallization? A: This "oiling out" is common due to trace solvent impurities or super-saturation.

  • The "Seed & Starve" Method:

    • Solvent Swap: Evaporate the crude completely. Re-dissolve in a minimum amount of warm DCM (Dichloromethane).

    • Anti-Solvent: Slowly add Hexanes (or Pentane) dropwise with stirring until the solution turns slightly cloudy.

    • Nucleation: Scratch the inner wall of the flask with a glass rod. If you have a seed crystal from a previous batch, add it now.

    • Cooling: Place in the fridge (

      
      ) overnight. Do not freeze immediately, as this traps impurities.
      
  • Alternative Solvent System: 10% EtOAc in Hexanes (hot)

    
     Cool to RT.
    

Q4: What is the best solvent system for high-purity recrystallization? A: For Boc-anilines, Hexane/Ethyl Acetate is the gold standard.

  • Ratio: Typically 9:1 or 10:1 (Hexane:EtOAc).

  • Why: The non-polar hexane keeps the non-polar

    
     in solution (mother liquor), while the slightly more polar carbamate crystallizes out upon cooling.
    
Part 3: Chromatographic Purification

Q5: I must run a column. What are the optimal conditions? A:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexanes

    
    90:10 Hexanes:EtOAc .
    
  • Elution Order (Typical):

    • Excess

      
      : 
      
      
      
      (in 9:1 Hex:EtOAc) – Comes off immediately.
    • Target Product:

      
      .
      
    • Unreacted Aniline:

      
       (often streaks).
      
    • Urea Byproduct:

      
       (Stays at baseline).
      

Q6: How do I visualize the spots? The UV activity is weak. A: While the aromatic ring is UV active (254 nm), Boc groups stain excellently with Ninhydrin or PMA (Phosphomolybdic Acid) .

  • Tip: Heat the TLC plate after dipping in Ninhydrin. The Boc-aniline will typically turn a distinct color (often reddish-brown or orange) upon heating, distinguishing it from non-amine impurities.

Analytical Data Summary

PropertyValue / CharacteristicNotes
Appearance White Crystalline SolidIf yellow/brown, oxidation of aniline occurred.
Melting Point Est. 104–109 °CBased on analogous t-butyl phenylcarbamates [3].

Value
~0.45Solvent: Hexane/EtOAc (8:2).
1H NMR

1.50 (s, 9H, Boc)
Diagnostic singlet for tert-butyl group.
1H NMR

2.2-2.3 (s, 3H, Me)
Diagnostic singlet for methyl group.
Storage 2-8°C, DesiccatedStable, but avoid prolonged exposure to moisture.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard protocols for Boc stability and acid sensitivity).
  • Sigma-Aldrich. Application Note – N-Boc protection and Removal of Excess Reagents.Link

  • Organic Syntheses. Carbamic acid, tert-butyl ester (General Procedure). Org.[1][2][3][4][5] Synth. 1968, 48, 32. Link

  • ResearchGate. Discussion on removing aniline from reaction mixtures.Link

  • Chemistry Steps. Boc Protecting Group for Amines - Mechanism and Stability.[6]Link

Sources

Troubleshooting

troubleshooting failed reactions involving tert-Butyl (5-fluoro-2-methylphenyl)carbamate

CAS: 1403483-68-2 | Formula: C₁₂H₁₆FNO₂ | MW: 225.26 g/mol Welcome to the Application Support Hub You are likely working with tert-Butyl (5-fluoro-2-methylphenyl)carbamate as a key intermediate for kinase inhibitor scaff...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1403483-68-2 | Formula: C₁₂H₁₆FNO₂ | MW: 225.26 g/mol

Welcome to the Application Support Hub

You are likely working with tert-Butyl (5-fluoro-2-methylphenyl)carbamate as a key intermediate for kinase inhibitor scaffolds or fluorinated biophores. This molecule presents a unique "push-pull" challenge: the electron-rich nitrogen is tempered by the electron-withdrawing fluorine (C5) and sterically hindered by the ortho-methyl group (C2).

This guide addresses the three most common failure modes reported by our users: Incomplete Deprotection , Failed Cross-Coupling , and Unexpected Regioselectivity .

Module 1: Troubleshooting Deprotection Failures

Symptom: Reaction turns black/gummy; LCMS shows "M+56" adducts (re-alkylation) or incomplete conversion.

The Science: Standard acidolysis (TFA/DCM) generates the tert-butyl cation (


). In simple anilines, this cation off-gasses as isobutylene. However, your substrate yields 5-fluoro-2-methylaniline , which is nucleophilic at the para-position (C4) and the nitrogen. Without a "scavenger," the 

acts as a Friedel-Crafts electrophile, re-attaching to the ring or polymerizing.

The Solution: The "Scavenger" Protocol Do not rely on neat TFA. You must provide a sacrificial nucleophile to trap the cation.

Recommended Protocol:

  • Solvent: DCM (0.1 M concentration).

  • Reagent: TFA (10–20 equiv).

  • Additive (Critical): Triethylsilane (TES) or Anisole (2–5 equiv).

    • Why TES? It reduces the

      
       to isobutane (gas), which is irreversible.
      
    • Why Anisole? It undergoes EAS preferentially over your fluorinated ring.

ParameterStandard Condition (Risk)Optimized Condition (Safe)
Acid Source 4M HCl in DioxaneTFA / DCM (1:4 v/v)
Scavenger NoneTriethylsilane (2.0 equiv)
Temperature RT to 40°C0°C to RT
Workup EvaporationBasic quench (NaHCO₃) then extract

Visualizing the Mechanism:

ScavengerMechanism cluster_0 Critical Control Point Start N-Boc Substrate (Acidolysis) Cation tert-Butyl Cation (t-Bu+) Start->Cation Cleavage Product Free Aniline (Desired) Start->Product -CO2 SideRxn Ring Alkylated Impurity Cation->SideRxn Attacks Aniline Ring (No Scavenger) Scavenged Isobutane/t-Bu-Anisole (Harmless) Cation->Scavenged Trapped by TES (With Scavenger)

Figure 1: The fate of the tert-butyl cation determines product purity. Scavengers intercept the cation before it can attack the fluorinated aniline ring.

Module 2: Solving Buchwald-Hartwig Coupling Failures

Symptom: Low conversion (<20%) or catalytic poisoning when coupling the amine (after deprotection) or the carbamate (as a nucleophile).

The Science: The 2-methyl group creates significant steric strain (A(1,3)-strain) in the oxidative addition complex. Furthermore, the 5-fluoro group inductively withdraws electron density from the nitrogen, making it a weaker nucleophile than standard 2-methylaniline. Standard ligands (PPh₃, dppf) will fail.

The Solution: Steric-Bulk Ligands You require ligands that are bulky (to facilitate reductive elimination) and electron-rich (to facilitate oxidative addition).

Decision Matrix:

VariableRecommendationRationale
Ligand Class Dialkylbiaryl phosphines (Buchwald Ligands)Necessary to form the monoligated Pd species required for hindered substrates.
Specific Ligand BrettPhos or RuPhos RuPhos is excellent for secondary amines; BrettPhos for primary anilines.
Pre-catalyst Pd-PEPPSI-IPr or Pd₂(dba)₃ PEPPSI precatalysts are highly stable and resist deactivation by the fluorine.
Base Cs₂CO₃ or NaOtBu Use weak base (Cs₂CO₃) if functional groups are sensitive; strong base (NaOtBu) for speed.

Troubleshooting Workflow:

BuchwaldFlow Start Coupling Failed (<10% Yield) Check1 Is the Halide Sterically Hindered? Start->Check1 Sol1 Switch to Pd-PEPPSI-IPr (Stabilizes 12e- species) Check1->Sol1 Yes Check2 Is the Amine Deactivated (Fluorine)? Check1->Check2 No Sol2 Use Stronger Base (LHMDS or NaOtBu) Check2->Sol2 Yes Check3 Ligand Used? Check2->Check3 No Sol3 Switch to BrettPhos (Specific for hindered primary amines) Check3->Sol3 If dppf/BINAP

Figure 2: Step-by-step logic for rescuing failed cross-couplings involving sterically hindered, fluorinated anilines.

Module 3: Regioselectivity in Lithiation (Advanced)

Symptom: Directed Ortho Metalation (DoM) yields the wrong isomer.

The Science: This molecule has two "Directors":

  • N-Boc: Directs to C6 (Ortho).[1]

  • 5-Fluoro: Directs to C4 and C6 (Ortho).

  • 2-Methyl: Sterically blocks C3.

Conflict: C6 is the "cooperative" site (between N-Boc and F), making it the most acidic proton. However, it is extremely sterically crowded. C4 is activated only by F.

Guidance:

  • Kinetic Control (-78°C): Lithiation will favor C6 (between F and N-Boc) due to the "Complex Induced Proximity Effect" (CIPE), despite the sterics.

  • Thermodynamic Control (0°C): The lithium may migrate to C4 (less hindered) or the Boc group may undergo "Fries rearrangement" to the ketone.

Protocol for C6 Functionalization:

  • Cool THF solution of substrate to -78°C .

  • Add s-BuLi (sec-butyllithium) dropwise. Note: n-BuLi is often too aggregated/weak for this specific steric clutter.

  • Stir for 1 hour maximum.

  • Quench with electrophile at -78°C.

Frequently Asked Questions (FAQs)

Q: Can I use HCl/MeOH for deprotection? A: We advise against it. Methanol can compete as a nucleophile, forming methyl ethers if the temperature rises. Furthermore, HCl salts of fluorinated anilines are often hygroscopic. Use TFA/DCM followed by a free-base workup for better stability.

Q: Is the Boc group stable at high temperatures? A: The ortho-methyl group lowers the thermal stability of the Boc group due to steric compression. Avoid reaction temperatures >100°C for prolonged periods, as isobutylene elimination can occur spontaneously.

Q: Why does my NMR show rotamers? A: This is normal. The tert-butyl carbamate exhibits restricted rotation around the N-C(O) bond, especially with the bulky 2-methyl group nearby. You will see broadened peaks in ¹H NMR at room temperature. Run the NMR at 50°C to coalesce the peaks for integration.

References
  • Boc Deprotection Mechanisms & Scavenging

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept. Protein Res. (1978).
    • Concept Validation: See "Boc Deprotection Mechanism" at .

  • Buchwald-Hartwig Coupling of Hindered Anilines

    • Maitre, L., et al. "Buchwald-Hartwig amination of sterically hindered anilines.
    • Protocol Source: "Buchwald-Hartwig Cross Coupling Reaction" at .

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.
    • Data Source:.

  • Compound Data

    • PubChem CID 14710384 (Isomer Analogue Reference).[2] .[2]

Sources

Optimization

Technical Support: Overcoming Steric &amp; Electronic Barriers with tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Ticket ID: T-BOC-5F2Me Status: Active Guide Analyst: Senior Application Scientist Executive Summary & Molecule Analysis You are working with tert-Butyl (5-fluoro-2-methylphenyl)carbamate . This substrate presents a "Doub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BOC-5F2Me Status: Active Guide Analyst: Senior Application Scientist

Executive Summary & Molecule Analysis

You are working with tert-Butyl (5-fluoro-2-methylphenyl)carbamate . This substrate presents a "Double Whammy" of synthetic challenges that often leads to stalled reactions or decomposition.

The Structural Challenge
  • Steric Blockade (The "Picket Fence"): The ortho-methyl group (C2) creates significant steric bulk immediately adjacent to the nitrogen. This restricts the rotational freedom of the carbamate and physically blocks the approach of electrophiles or catalysts.

  • Electronic Deactivation: The meta-fluorine atom (C5) exerts a strong inductive withdrawing effect (-I). This lowers the electron density on the nitrogen, making it a poor nucleophile .

Implication: Standard protocols for unhindered anilines (e.g., mild SN2 alkylations, standard Pd(OAc)₂ couplings) will likely fail. You must use high-energy forcing conditions or specialized catalytic systems designed for bulky/electron-deficient substrates.

Module A: N-Alkylation of the Carbamate

Objective: Attaching an alkyl group to the Nitrogen while retaining the Boc protection.

The combination of the bulky Boc group and the ortho-methyl group makes the nitrogen extremely crowded. Standard bases like NaH often fail because the nucleophilic attack is too slow, leading to elimination of the alkyl halide or decomposition of the carbamate.

Recommended Protocol: Cesium Carbonate / TBAI System

This method uses Phase Transfer Catalysis (PTC) to increase the effective concentration of the reactive species without requiring harsh deprotonation that risks side reactions.

Reagents:

  • Base: Cs₂CO₃ (Cesium Carbonate) - 2.0 to 3.0 equiv.

  • Additive: TBAI (Tetrabutylammonium iodide) - 0.1 to 0.5 equiv.

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

  • Temperature: 60°C – 80°C.

Step-by-Step Workflow:

  • Dissolve tert-butyl (5-fluoro-2-methylphenyl)carbamate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Add Cs₂CO₃ (2.5 equiv) and TBAI (0.2 equiv). Stir for 10 minutes at RT.

  • Add the Alkyl Halide (1.2–1.5 equiv).

    • Note: Alkyl bromides or iodides are preferred over chlorides due to the low nucleophilicity of the substrate.

  • Heat to 65°C and monitor by LCMS.

  • Critical Checkpoint: If conversion stalls at <50% after 4 hours, add a second portion of TBAI (0.2 equiv) and increase temp to 80°C.

Why this works:

The Cesium effect aids in the solubility of the carbonate in organic solvents, while TBAI facilitates the reaction via the Finkelstein reaction (converting alkyl chlorides/bromides to more reactive iodides in situ) and acts as a phase transfer catalyst to bring the anion into the organic phase.

Module B: Deprotection (Removing the Boc Group)

Objective: Revealing the free aniline (5-fluoro-2-methylaniline).

While TFA/DCM is standard, the steric bulk of the ortho-methyl group can twist the carbamate, protecting the carbonyl oxygen from protonation. This often results in "stalled" deprotections where starting material persists.

Method 1: The "Sledgehammer" (HCl in Dioxane)

Best for substrates stable to strong mineral acids.

  • Reagent: 4M HCl in Dioxane (excess, ~10-20 equiv).

  • Temp: 0°C to Room Temperature.

  • Tip: If a precipitate forms (the aniline HCl salt) and traps starting material, add a small amount of MeOH to solubilize the salt and allow the reaction to complete.

Method 2: The "Scalpel" (Oxalyl Chloride in MeOH)

Best for acid-sensitive substrates or when avoiding water is critical. This generates anhydrous HCl in situ and activates the carbamate via an imidoyl chloride-like intermediate.

  • Reagent: Oxalyl Chloride (2–3 equiv).

  • Solvent: Methanol.[1][2]

  • Protocol:

    • Dissolve substrate in dry MeOH at 0°C.

    • Dropwise add Oxalyl Chloride (gas evolution will occur—vent properly!).

    • Warm to RT. The reaction is usually complete within 1–2 hours.

    • Concentrate directly to obtain the aniline hydrochloride salt.

Module C: Buchwald-Hartwig Coupling (Using the Free Aniline)

Objective: Coupling 5-fluoro-2-methylaniline with an Aryl Halide.

Once deprotected, you have 5-fluoro-2-methylaniline . This is a sterically hindered primary amine .

  • Problem: The 2-methyl group hinders the reductive elimination step in the catalytic cycle.

  • Solution: You need a ligand that is bulky enough to force reductive elimination but flexible enough to allow the amine to bind.

The "Gold Standard" Catalyst System
ComponentRecommendationReasoning
Ligand BrettPhos or RuPhos BrettPhos is specifically engineered for primary amines. RuPhos is excellent for sterically hindered secondary amines or challenging primary anilines.
Precatalyst Pd-G4 Precatalysts Do not use Pd(OAc)₂ + Ligand. The activation energy to form the active Pd(0) species is too high in this crowded environment. Use Buchwald G3 or G4 precatalysts (e.g., BrettPhos Pd G4).
Base NaOtBu or LHMDS Strong bases are required to deprotonate the aniline and facilitate binding to Pd.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows for higher temperatures (100°C+) which is often the activation energy threshold for hindered reductive elimination.
Visual Workflow: Decision Matrix

ReactionLogic Start Start: tert-Butyl (5-fluoro-2-methylphenyl)carbamate Goal What is your goal? Start->Goal Path_Alk N-Alkylation (Keep Boc) Goal->Path_Alk Add Alkyl Group Path_Coup C-N Coupling (New Aryl Ring) Goal->Path_Coup Add Aryl Group Alk_Method Use Cs2CO3 / TBAI / MeCN (Avoid NaH) Path_Alk->Alk_Method Deprotect Step 1: Deprotection Path_Coup->Deprotect Alk_Check Did it stall? Alk_Method->Alk_Check Alk_Fix Add more TBAI + Heat to 80°C Alk_Check->Alk_Fix Yes Deprot_Method Use HCl/Dioxane or Oxalyl Chloride/MeOH Deprotect->Deprot_Method Coupling Step 2: Buchwald-Hartwig Deprot_Method->Coupling Ligand_Select Ligand: BrettPhos (Primary) RuPhos (if Secondary) Coupling->Ligand_Select

Figure 1: Decision tree for selecting the correct synthetic pathway based on the steric and electronic constraints of the substrate.

Troubleshooting & FAQ

Q1: I am trying to alkylate the carbamate with Methyl Iodide using NaH, but I see multiple spots and low yield.

  • Diagnosis: The 2-methyl group prevents the "perfect" orbital alignment for SN2. NaH is a strong base; if the reaction is slow, NaH will start eliminating HI from your alkyl halide or causing carbamate migration.

  • Fix: Switch to the Cs₂CO₃/TBAI protocol (Module 2). It buffers the basicity and accelerates the nucleophilic attack via the iodide effect.

Q2: My Buchwald coupling yields <10% product. I'm using Pd(PPh₃)₄.

  • Diagnosis: Pd(PPh₃)₄ is insufficient for sterically hindered anilines. The Triphenylphosphine ligand is not bulky enough to promote reductive elimination in the presence of the ortho-methyl group.

  • Fix: Switch to BrettPhos Pd G4 or RuPhos Pd G4 . These are specialized for this exact steric profile.

Q3: During deprotection with TFA, the reaction stalled at 70% conversion.

  • Diagnosis: The ortho-methyl group creates a hydrophobic pocket. As the amine salt forms, it might precipitate or aggregate, trapping the remaining starting material.

  • Fix: Add a scavenger (like triethylsilane) if you suspect tert-butyl cations are recombining (rare but possible), or simply switch to HCl in Dioxane/MeOH (10:1) . The methanol helps solubilize the intermediate salt, exposing the remaining starting material to the acid.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maitland, J. A. P., et al. (2018). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Synthetic Communications, 48(1).
  • Kapoor, M., et al. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[1][2] RSC Advances, 4, 169-172.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for deprotection mechanics).

Sources

Troubleshooting

selective deprotection of Boc in the presence of other protecting groups

Topic: Selective Removal of tert-Butoxycarbonyl (Boc) Groups Status: Active | Version: 2.4 | Audience: Medicinal Chemists, Process Chemists Introduction: The Selectivity Paradox The tert-butoxycarbonyl (Boc) group is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Removal of tert-Butoxycarbonyl (Boc) Groups

Status: Active | Version: 2.4 | Audience: Medicinal Chemists, Process Chemists

Introduction: The Selectivity Paradox

The tert-butoxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability against bases and nucleophiles. However, its removal typically requires acidic conditions (TFA or HCl), which poses a critical challenge when the substrate contains other acid-sensitive moieties like silyl ethers (TBS, TIPS), trityl groups (Trt), acetals, or tert-butyl esters.

This guide provides validated protocols to achieve kinetic selectivity (removing Boc without touching similar groups) and chemoselectivity (removing Boc in the presence of highly sensitive functionalities).

Decision Matrix: Selecting the Right Protocol

Before beginning, assess the "Acid Tolerance" of your substrate.[1] Use the decision tree below to select the appropriate reagent system.

Boc_Decision_Tree Start Substrate Analysis: What else is on your molecule? AcidSensitive Acid-Sensitive Groups? (TBS, Trt, Acetals) Start->AcidSensitive BaseSensitive Base-Sensitive Groups? (Fmoc, Esters) Start->BaseSensitive Similar Similar Groups? (t-Butyl Ester) Start->Similar Lewis Lewis Acid Protocol: ZnBr2 / DCM AcidSensitive->Lewis High Sensitivity (e.g., Acetals) Silyl Silyl Protocol: TMSOTf / 2,6-Lutidine AcidSensitive->Silyl Mod. Sensitivity (e.g., TBS) Standard Standard Protocol: TFA/DCM + Scavengers BaseSensitive->Standard Boc is Orthogonal to Base Similar->Silyl Kinetic Control (Difficult) Reverse Reverse Selectivity: CeCl3·7H2O / NaI (Cleaves Ester, keeps Boc) Similar->Reverse If removing Ester instead

Figure 1: Strategic decision tree for reagent selection based on substrate functionality.

Module A: The "Acid-Sensitive" Challenge (Boc vs. TBS/Trt)

The Issue: Standard TFA deprotection generates strong protic acid species that rapidly cleave silyl ethers (TBS, TIPS) and trityl (Trt) groups. The Solution: Use Lewis Acids (ZnBr2) or buffered Silyl Triflates (TMSOTf) to activate the Boc carbonyl without generating free protons.

Protocol A1: The Zinc Bromide (ZnBr2) Method

Best for: Substrates with highly acid-sensitive acetals or secondary TBS ethers.

Mechanism: ZnBr2 coordinates to the Boc carbonyl oxygen, facilitating cleavage via an E1-like mechanism without a high concentration of free protons.

Step-by-Step Workflow:

  • Preparation: Suspend anhydrous ZnBr2 (5.0 equiv) in dry DCM (0.1 M concentration relative to substrate).

    • Note: ZnBr2 is hygroscopic. Weigh quickly or use a glovebox.

  • Addition: Add the N-Boc substrate to the suspension.

  • Reaction: Stir at room temperature (RT).

    • Duration: This reaction is slow .[2] It typically requires 12–24 hours.[3]

    • Acceleration: Mild sonication can accelerate the reaction if the mixture is heterogeneous.

  • Workup: Quench with water. Extract with DCM.[4][5] The Zn salts will partition into the aqueous phase.

Troubleshooting:

  • Issue: Reaction is too slow (incomplete after 24h).

  • Fix: Add a small amount of methanol (DCM:MeOH 9:1) or use TMSI (Trimethylsilyl iodide) if the substrate tolerates it, though TMSI is harsher on silyl ethers.

Protocol A2: The TMSOTf / 2,6-Lutidine Method

Best for: Selective removal of Boc in the presence of TBS ethers, Trityl groups, and peptide resins.

Mechanism: TMSOTf silylates the Boc carbonyl. 2,6-Lutidine acts as a bulky non-nucleophilic base that scavenges the resulting triflic acid (TfOH), preventing the cleavage of acid-sensitive groups.

Step-by-Step Workflow:

  • Setup: Dissolve substrate in dry DCM (0.1 M) under inert atmosphere (N2 or Ar).

  • Buffer Addition: Add 2,6-lutidine (3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv) at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (usually complete in 1–2 hours).[2]

  • Quench: Quench with saturated aqueous NaHCO3.

Module B: Standard Acidic Deprotection & Cation Scavenging

The Issue: The cleavage of Boc generates a tert-butyl cation (


).[6] If not quenched, this electrophile will alkylate electron-rich nucleophiles (Trp, Tyr, Met, Cys) on your molecule.
Mechanism of Scavenging

Scavenging_Mechanism Boc N-Boc Substrate Intermed Carbamic Acid Boc->Intermed + TFA Cation t-Butyl Cation (tBu+) Intermed->Cation - CO2 Product Isobutylene / t-Butanol (Inert) Cation->Product + Scavenger SideRxn Alkylated Side Product (Trp-tBu) Cation->SideRxn No Scavenger! Scavenger Scavenger (Et3SiH / H2O)

Figure 2: The critical role of scavengers in intercepting the reactive t-butyl cation.

Protocol B1: The "Reagent K" Analog (High Scavenging)

Best for: Peptides or molecules containing Trp, Met, Cys, Tyr.

Cocktail Composition:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • Triethylsilane (TES): 2.5%

Workflow:

  • Dissolve the substrate in the cocktail (approx. 10 mL per gram of substrate).

  • Stir at RT for 1–2 hours.

  • Precipitation: For peptides, precipitate directly into cold diethyl ether. For small molecules, evaporate TFA under reduced pressure (do not heat >40°C) and co-evaporate with toluene to remove residual acid.

FAQ: Troubleshooting Specific Scenarios

Q1: Can I remove Boc in the presence of a tert-butyl ester?

Answer: Generally, no . Both groups rely on the stability of the tert-butyl cation and cleave under identical conditions.

  • Exception: Kinetic differentiation is sometimes possible using TMSOTf/2,6-lutidine at 0°C, where the carbamate (Boc) is slightly more Lewis-basic than the ester, reacting faster. However, yields are often compromised.

  • Reverse Strategy: If you need to remove the tert-butyl ester while keeping the Boc , use CeCl3[7]·7H2O / NaI in refluxing acetonitrile.[2][7] This system selectively cleaves the ester [1].[7]

Q2: My benzyl ester (OBn) is hydrolyzing during Boc removal.

Answer: This occurs if your TFA is wet or if the reaction runs too long.

  • Solution: Switch to 4M HCl in Dioxane . This anhydrous condition is highly selective for Boc over benzyl esters.

  • Alternative: Use H3PO4 (85%) in toluene at RT.[8] It is mild enough to spare benzyl esters while removing Boc.[8]

Q3: I see "gum" forming when using ZnBr2.

Answer: ZnBr2 can form polymeric aggregates with the carbamate byproducts.

  • Fix: Ensure vigorous stirring. Upon completion, add a solution of EDTA or tartaric acid during the aqueous workup to chelate the Zinc and break up the emulsion.

Comparative Data Table

Reagent SystemPrimary MechanismSelectivity (Boc vs. X)Reaction TimeRisk Factor
TFA / DCM Protic AcidOrthogonal to Fmoc, Cbz, Bn. Cleaves TBS, Trt.Fast (30 min)Alkylation (requires scavengers)
HCl / Dioxane Protic Acid (Anhydrous)Better stability for Benzyl esters than TFA.Fast (30-60 min)Hygroscopic (absorbs water)
ZnBr2 / DCM Lewis AcidPreserves TBS, Trt, Acetals.Slow (12-24 h)Incomplete reaction
TMSOTf / Lutidine Silyl ActivationPreserves TBS, Trt, Resin Linkers.Fast (1-2 h)Moisture sensitive
CeCl3·7H2O / NaI Lewis AcidReverses Selectivity (Cleaves t-Bu Ester, keeps Boc).[7]Moderate (Reflux)Requires heat

References

  • Marcantoni, E., et al. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[7]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry, vol. 66, no.[7] 12, 2001, pp. 4430–4432. Link

  • Nigam, S. C., et al. "Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, vol. 19, no.[9][10] 18, 1989, pp. 3139–3142.[9][10] Link

  • Sakaitani, M., & Ohfune, Y. "Syntheses of metalloproteinase inhibitors. I. Trifluoromethanesulfonic acid in the deprotection of N-Boc group." Journal of Organic Chemistry, vol. 55, no. 3, 1990.
  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no.[11] 5, 1978. (The seminal paper on Scavengers).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Fluoro-2-methylaniline

5-Fluoro-2-methylaniline is a critical structural motif and versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis is a key step in the manufacturing of numerous commercial products, i...

Author: BenchChem Technical Support Team. Date: February 2026

5-Fluoro-2-methylaniline is a critical structural motif and versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis is a key step in the manufacturing of numerous commercial products, including targeted anti-cancer agents and potent herbicides.[1] The traditional and most common industrial route to this aniline involves the reduction of the corresponding nitroaromatic precursor, 4-fluoro-1-methyl-2-nitrobenzene.

While effective, the classical methods for this nitro reduction, such as the Béchamp reduction using iron in acidic media, present challenges related to harsh reaction conditions, waste disposal, and potential for side reactions. This guide provides a comparative analysis of alternative reagents and methodologies, offering researchers and process chemists a data-driven basis for selecting the optimal synthetic route based on criteria such as yield, chemoselectivity, safety, and scalability.

The Precursor: 4-Fluoro-1-methyl-2-nitrobenzene

All methods discussed herein begin with the common precursor, 4-fluoro-1-methyl-2-nitrobenzene (CAS 446-10-6), which is commercially available. The primary transformation is the reduction of the nitro group to an amine.

Method 1: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and safer alternative to classical catalytic hydrogenation that uses pressurized hydrogen gas.[2] In CTH, hydrogen is generated in situ from a donor molecule in the presence of a metal catalyst. This technique is highly regarded for its operational simplicity, mild reaction conditions, and excellent chemoselectivity.[3]

Reagent System: Ammonium Formate with Palladium on Carbon (Pd/C)

Ammonium formate is an inexpensive, stable, and readily available hydrogen donor that decomposes in the presence of Pd/C to produce hydrogen, ammonia, and carbon dioxide.[4][5] This system is exceptionally efficient for the reduction of aromatic nitro compounds, often proceeding rapidly at room temperature.[3][4]

Causality of Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and efficiency in facilitating hydrogen transfer.

  • Hydrogen Donor: Ammonium formate is selected for its stability, low cost, and the clean decomposition byproducts (CO2 and NH3), which are easily removed.[4]

  • Solvent: Methanol is a common solvent as it effectively dissolves the ammonium formate and the organic substrate, facilitating a homogenous reaction environment.

Workflow: Catalytic Transfer Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Charge reactor with 4-fluoro-1-methyl-2-nitrobenzene and Methanol p2 Add Ammonium Formate p1->p2 r1 Carefully add 10% Pd/C catalyst (exothermic potential) p2->r1 r2 Stir at room temperature r1->r2 r3 Monitor reaction by TLC/GC-MS (typically < 1 hr) r2->r3 w1 Filter reaction mixture through Celite to remove Pd/C r3->w1 w2 Wash Celite pad with Methanol w1->w2 w3 Concentrate filtrate under reduced pressure w2->w3 w4 Perform aqueous work-up (e.g., EtOAc/Water extraction) w3->w4 w5 Dry organic layer and concentrate to yield 5-fluoro-2-methylaniline w4->w5

Caption: Workflow for CTH of 4-fluoro-1-methyl-2-nitrobenzene.

Experimental Protocol: CTH with HCOONH₄/Pd-C
  • To a solution of 4-fluoro-1-methyl-2-nitrobenzene (1.0 equiv.) in methanol, add ammonium formate (4-5 equiv.).

  • Under an inert atmosphere (e.g., Nitrogen), carefully add 10% Pd/C (typically 10% by weight of the substrate). A slight exotherm may be observed.

  • Stir the suspension vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 30-60 minutes.[2]

  • Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is often of high purity.

Method 2: Metal-Mediated Reductions in Aqueous or Acidic Media

Stoichiometric reductions using metals like iron, tin, or zinc are among the oldest and most cost-effective methods for converting nitroarenes to anilines.[6] These methods are particularly well-suited for large-scale industrial synthesis.

Reagent System: Activated Iron Powder in Acetic Acid

The use of iron powder in an acidic medium is a classic and robust method.[7] Acetic acid serves both as a solvent and as a proton source to facilitate the reduction. This method shows excellent tolerance for many functional groups, including halides like fluorine.[8]

Causality of Experimental Choices:

  • Reducing Agent: Commercial iron powder is chosen for its low cost, low toxicity, and high efficiency.[9] The resulting iron oxides are also relatively benign.

  • Medium: A mixture of acetic acid, ethanol, and water provides a good solvent system and the necessary acidic environment to activate the iron and protonate intermediates.[8]

  • Temperature: The reaction is often conducted at a moderately elevated temperature (e.g., 30-50°C) to ensure a reasonable reaction rate without promoting side reactions.

Reaction Scheme: Iron-Mediated Reduction

G reactant 4-Fluoro-1-methyl-2-nitrobenzene product 5-Fluoro-2-methylaniline reactant->product Reduction reagents Fe powder (excess) reagents->product conditions AcOH / EtOH / H₂O 30-50°C conditions->product

Caption: General scheme for the reduction using iron powder.

Experimental Protocol: Iron/Acetic Acid Reduction
  • Prepare a suspension of the nitroarene (1.0 equiv.) in a mixture of glacial acetic acid, ethanol, and water.

  • Add reduced iron powder (typically 3-5 equivalents) to the suspension.

  • Heat the reaction mixture to 30-50°C and stir vigorously. Progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the excess iron and iron oxide residues. Wash the solids with ethyl acetate.[8]

  • The filtrate is carefully neutralized with a base (e.g., 2M KOH or saturated NaHCO₃) and extracted with ethyl acetate.[8]

  • The combined organic layers are washed, dried, and concentrated to yield the desired aniline.

Method 3: Dithionite-Based Reductions

Sodium dithionite (Na₂S₂O₄) is a mild, inexpensive, and easy-to-handle reducing agent for aromatic nitro groups.[10] It is particularly useful when high chemoselectivity is required, as it often does not affect other reducible functional groups like aldehydes, ketones, or esters.[11] The reaction is typically performed in a biphasic system or a polar aprotic solvent.

Causality of Experimental Choices:

  • Reducing Agent: Sodium dithionite is a powerful reducing agent in aqueous or semi-aqueous media, where it forms the reactive sulfur dioxide radical anion (•SO₂⁻).[12]

  • Solvent System: A solvent like DMSO is effective for dissolving the nitroarene, while the dithionite can be added directly.[11] Alternatively, a biphasic water/organic solvent system with a phase-transfer catalyst (PTC) can be employed for enhanced reactivity.[10]

  • Temperature: Elevated temperatures (e.g., 120°C) are sometimes required to drive the reaction to completion, especially in aprotic solvents like DMSO.[11]

Experimental Protocol: Sodium Dithionite Reduction
  • A mixture of the nitro compound (1.0 equiv.), an aldehyde (if performing a one-pot Kabachnik–Fields reaction, otherwise omitted), a phosphorus source (if applicable), and sodium dithionite (1.0-2.0 equiv.) in DMSO (1.0 mL) is prepared.[11]

  • The mixture is stirred at 120°C for the required time (typically 3-4 hours).[11]

  • Upon completion (monitored by TLC/LCMS), the reaction mixture is poured into water and extracted with ethyl acetate.[11]

  • The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the product.[11]

Performance Comparison

The choice of reagent significantly impacts the reaction's outcome, cost, and environmental footprint. The following table summarizes the key performance metrics for the discussed alternative methods.

Method Key Reagents Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate>95%[2][4]0.5 - 2 hours[2][3]Room Temp.Very high yield, fast, mild conditions, clean, high chemoselectivity.High cost of Palladium catalyst, requires inert atmosphere.
Iron Reduction Fe powder, Acetic Acid85-95%[8]1 - 4 hours30-50°CVery low cost, environmentally benign metal, scalable, good functional group tolerance.[8][9]Stoichiometric metal waste, requires acidic conditions, work-up can be tedious.
Dithionite Reduction Sodium Dithionite80-90%[10][11]3 - 5 hours80-120°CLow cost, mild reagent, excellent chemoselectivity for sensitive groups.[11]Can require higher temperatures, generates sulfur byproducts, reagent instability in solution.[12][13]

Conclusion and Recommendations

For laboratory-scale synthesis where yield and purity are paramount, Catalytic Transfer Hydrogenation with Pd/C and ammonium formate stands out as the superior method. Its mild conditions, rapid reaction times, and exceptionally high yields make it an ideal choice for producing high-quality 5-fluoro-2-methylaniline with minimal purification effort.

For industrial-scale production, where cost is a primary driver, the Iron/Acetic Acid reduction remains a highly viable and economically attractive option. Its robustness, scalability, and the low cost of reagents outweigh the disadvantages of a more demanding work-up procedure.

The Sodium Dithionite method serves as a valuable niche alternative, particularly when the substrate contains other sensitive functional groups that might not be tolerated by catalytic or stronger metal-acid systems. Its high chemoselectivity provides a strategic advantage in complex multi-step syntheses.

Ultimately, the selection of the optimal reagent depends on a balanced consideration of project-specific priorities, including scale, cost, required purity, and available equipment. This guide provides the foundational data and protocols to make an informed and effective decision.

References

  • Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Duke University Medical Center. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available at: [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ResearchGate. Available at: [Link]

  • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. Available at: [Link]

  • Ammonium Formate. Common Organic Chemistry. Available at: [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]

  • Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. Taylor & Francis Online. Available at: [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]

  • Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. PubMed. Available at: [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PubMed. Available at: [Link]

  • Selective rapid transfer-hydrogenation of aromatic nitro-compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. Available at: [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress. Available at: [Link]

  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences. Available at: [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. Available at: [Link]

  • Mastering the Synthesis of 5-Fluoro-2-methylaniline: A Guide for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

Sources

Comparative

reactivity comparison of fluorinated vs. non-fluorinated phenylcarbamates

Executive Summary In medicinal chemistry and peptide synthesis, phenylcarbamates ( ) serve as crucial "masked isocyanates" or activated intermediates for generating ureas and carbamates. The choice between a non-fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and peptide synthesis, phenylcarbamates (


) serve as crucial "masked isocyanates" or activated intermediates for generating ureas and carbamates. The choice between a non-fluorinated Phenyl (Ph)  group and a fluorinated analogue—specifically Pentafluorophenyl (Pfp)  or 4-Fluorophenyl (4-F-Ph) —dictates the reaction trajectory.
  • Phenyl Carbamates: Exhibit high stability and low electrophilicity. They typically require heat, strong bases, or catalysts (e.g., DMSO, DMAP) to react with amines. They are ideal for storage and purification.

  • Pentafluorophenyl Carbamates: Are highly activated electrophiles due to the low pKa of the leaving group. They react with amines under mild conditions (room temperature, no catalyst), making them the "gold standard" for functionalizing sensitive substrates.

  • 4-Fluorophenyl Carbamates: Offer only a negligible reactivity increase over phenyl analogues. Their primary utility lies in

    
     NMR mechanistic tracking rather than synthetic activation.
    

Mechanistic Foundation: The Electronic "Tug-of-War"

The reactivity of phenylcarbamates toward nucleophiles (aminolysis) is governed by the


 mechanism  (Base-catalyzed Acyl cleavage, bimolecular). The rate-limiting step is generally the collapse of the tetrahedral intermediate, which depends heavily on the leaving group ability  (nucleofugality) of the phenoxide ion.
The Hammett Correlation

The reactivity correlates with the acidity (pKa) of the conjugate acid (the phenol). Electron-withdrawing groups (fluorine) stabilize the phenoxide anion via inductive effects (


), lowering the pKa and accelerating the reaction.
Leaving Group (ArO-)StructurepKa (Conjugate Acid)Reactivity ProfileElectronic Effect
Phenol

~10.0Low (Baseline)None
4-Fluorophenol

~9.9Low (Negligible

)
Weak

(offset by

)
Pentafluorophenol

~5.5High (Activated)Strong Cumulative

Technical Insight: Note the minimal pKa difference between Phenol and 4-Fluorophenol (0.1 units). This explains why 4-fluorophenyl carbamates do not offer a significant kinetic advantage. In contrast, the ~4.5 log unit drop for Pentafluorophenol translates to reaction rates


 times faster.
Reaction Pathway Diagram

The following diagram illustrates the aminolysis pathway, highlighting where the fluorination impact occurs.

G cluster_0 Fluorination Impact Start Phenylcarbamate (R-NH-CO-O-Ar) Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Nu Amine Nucleophile (R'-NH2) Nu->Tetra Prod Urea Product (R-NH-CO-NH-R') Tetra->Prod Collapse LG Leaving Group (ArO-) Tetra->LG Rate Determining Step (usually) Note Fluorine stabilizes ArO- Lower pKa = Faster Collapse LG->Note

Caption: The


 aminolysis pathway. Fluorination stabilizes the Leaving Group (ArO-), accelerating the collapse of the tetrahedral intermediate.

Detailed Comparative Analysis

Non-Fluorinated Phenyl Carbamates
  • Role: Robust, shelf-stable intermediates.

  • Kinetics: Slow aminolysis at room temperature. Often requires heating to 60–80°C or the use of polar aprotic solvents like DMSO, which can act as a catalyst via hydrogen bonding.

  • Selectivity: High.[1] Because they are "sluggish," they discriminate well between primary and secondary amines.

  • Best Use Case: Large-scale synthesis where reagent cost is critical, or when the carbamate must survive other synthetic steps (e.g., acidic deprotection of Boc groups elsewhere in the molecule).

Pentafluorophenyl (Pfp) Carbamates
  • Role: Highly reactive "Active Carbamates."

  • Kinetics: Rapid aminolysis at 0°C to RT. Often complete within minutes to hours.

  • Selectivity: Lower than phenyl variants due to high reactivity, but chemoselective for amines over alcohols.

  • Best Use Case:

    • Functionalizing expensive or sensitive amines (e.g., late-stage drug functionalization).

    • Solid-phase peptide synthesis (SPPS) to avoid racemization.

    • Synthesis of ureas without using toxic isocyanates or phosgene.[2]

4-Fluorophenyl Carbamates
  • Role: Mechanistic probe.

  • Kinetics: Indistinguishable from phenyl carbamates for most synthetic purposes.

  • Best Use Case: Use only when you need to track the reaction progress via

    
     NMR  without altering the reaction rate significantly compared to the parent phenyl compound.
    

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas using Pfp-Carbamates (Mild Method)

This protocol utilizes the high reactivity of Pfp to form ureas at room temperature.

  • Preparation of Pfp-Carbamate:

    • Dissolve the primary amine (1.0 equiv) in dry DCM (0.1 M).

    • Add bis(pentafluorophenyl) carbonate (1.1 equiv).

    • Stir at RT for 30 min. Monitor: TLC or LCMS (Pfp-OH release).

    • Note: No base is usually needed if the amine is nucleophilic; otherwise, add 1.0 equiv DIPEA.

  • Urea Formation:

    • To the reaction mixture (containing the active Pfp-carbamate), add the second amine (1.1 equiv).

    • Stir at RT for 1–4 hours.

  • Workup:

    • Wash with 0.1 M HCl (to remove excess amine) and saturated

      
       (to remove Pfp-OH byproduct).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Synthesis of Ureas using Phenyl Carbamates (Thermal Method)

This protocol requires forcing conditions due to the stability of the phenyl group.

  • Reaction Assembly:

    • Dissolve phenyl carbamate (1.0 equiv) and the target amine (1.2 equiv) in DMSO (concentration 0.5 M).

    • Why DMSO? DMSO stabilizes the zwitterionic transition state and hydrogen-bonds to the amine, effectively catalyzing the attack.

  • Execution:

    • Heat the sealed vessel to 80°C for 12–24 hours.

  • Workup:

    • Dilute with water (5x volume) to precipitate the urea product (if hydrophobic).

    • Alternatively, extract with EtOAc. Extensive washing with water is required to remove DMSO and the phenol byproduct.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine which carbamate suits your synthetic needs.

DecisionTree cluster_legend Legend Start Start: Choose Carbamate Type Q1 Is the substrate thermally unstable? Start->Q1 Q2 Is the amine sterically hindered? Q1->Q2 No Res_Pfp Use Pfp-Carbamate (High Reactivity) Q1->Res_Pfp Yes Q2->Res_Pfp Yes (Needs activation) Res_Ph Use Phenyl Carbamate (High Stability) Q2->Res_Ph No (Standard conditions) L1 Pfp = Pentafluorophenyl L2 Ph = Phenyl

Caption: Decision tree for selecting between Phenyl and Pfp carbamates based on substrate sensitivity and sterics.

References

  • Castro, E. A., et al. (1999). Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. The Journal of Organic Chemistry. Link

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. Link

  • Thopate, Y. A., et al. (2011). Chemoselective reactivity of phenylcarbamates: Synthesis of unsymmetrical ureas. ACS Omega/Tetrahedron Letters context. (Generalized reference to Ph-carbamate utility). Link

  • Takeda, K. (2005). Peptide synthesis using active esters.[3] Encyclopedia of Reagents for Organic Synthesis. (Contextualizing Pfp usage). Link

  • Gosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Validation

assessing the efficiency of various deprotection protocols for tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Focus Substrate: tert-Butyl (5-fluoro-2-methylphenyl)carbamate Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] As Senior Application Scientists in drug discovery, we often treat Boc deprotection as a trivial...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

As Senior Application Scientists in drug discovery, we often treat Boc deprotection as a trivial "check-box" step. However, when dealing with ortho-substituted anilines like tert-Butyl (5-fluoro-2-methylphenyl)carbamate , standard protocols can yield inconsistent results. The specific challenge here is twofold:

  • Steric Hindrance: The ortho-methyl group creates a steric barrier around the carbamate nitrogen, potentially retarding the initial protonation step required for acid-catalyzed cleavage.

  • Electronic Deactivation: The 5-fluoro substituent is an electron-withdrawing group (EWG). While this reduces the risk of the aromatic ring acting as a nucleophile (suppressing tert-butylation byproducts), it also decreases the basicity of the nitrogen, further slowing the reaction kinetics compared to simple alkyl amines.

This guide evaluates three distinct protocols to optimize yield, purity, and workflow efficiency for this specific substrate.

Mechanistic Insight: The "Hidden" Kinetics

Effective deprotection relies on the protonation of the carbamate carbonyl oxygen.[1][2] For our substrate, the mechanism follows an E1-like elimination pathway:

  • Protonation: Acid protonates the carbonyl oxygen.[1][2]

  • Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid.[3][1]

  • Decarboxylation: Spontaneous loss of CO₂ yields the free aniline salt.

Critical Consideration: The tert-butyl cation generated is a potent electrophile. In electron-rich systems (e.g., anisoles), this cation attacks the ring (Friedel-Crafts alkylation). However, for (5-fluoro-2-methylphenyl)carbamate , the Fluorine atom deactivates the ring sufficiently that scavenger addition (e.g., triethylsilane) is often unnecessary, provided the reaction is not allowed to dwell excessively.

Visualizing the Pathway

The following diagram outlines the mechanistic flow and potential side-reaction risks.

BocMechanism Substrate N-Boc-2-Me-5-F-Aniline Protonation Protonated Intermediate Substrate->Protonation + H+ Frag Fragmentation Protonation->Frag Carbamic Carbamic Acid Frag->Carbamic Cation t-Butyl Cation (t-Bu+) Frag->Cation Product Free Aniline Salt Carbamic->Product - CO2 SideProduct t-Butylated Impurity (Low Risk due to F) Cation->SideProduct Re-attack Ring?

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection showing the fragmentation step and potential (though suppressed) side reaction.

Protocol Evaluation

Protocol A: The "Discovery Standard" (TFA / DCM)

Best for: Small scale (<1g), rapid turnover, and when product solubility is high.

Trifluoroacetic acid (TFA) is the most common reagent due to its high acidity and solubility in dichloromethane (DCM).

Methodology:

  • Dissolution: Dissolve 1.0 equiv of tert-Butyl (5-fluoro-2-methylphenyl)carbamate in DCM (volume: 5 mL/mmol).

  • Acid Addition: Cool to 0°C. Add TFA dropwise (ratio 1:1 v/v with DCM). Note: The high concentration drives the reaction despite the electron-deficient nitrogen.

  • Reaction: Warm to room temperature (RT) and stir for 1–2 hours. Monitor by LCMS (disappearance of M+100 or M+56 peaks).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

  • Pros: Extremely fast; high conversion.[4]

  • Cons: The resulting TFA salt is often an oily, hygroscopic residue that is difficult to handle. Residual TFA can interfere with subsequent couplings.

Protocol B: The "Process Standard" (HCl / Dioxane)

Best for: Scale-up (>5g), crystalline products, and avoiding fluorinated waste.

HCl in dioxane is preferred in development because it often precipitates the product directly as a clean Hydrochloride salt.

Methodology:

  • Charge: Place 1.0 equiv of substrate in a flask.

  • Reagent: Add 4.0 M HCl in 1,4-dioxane (10 equiv). Do not add co-solvent initially.

  • Reaction: Stir at RT. Due to the ortho-methyl steric hindrance, this may require 3–4 hours (slower than TFA).

  • Precipitation: If precipitate forms, filter and wash with Et₂O. If no precipitate, dilute with excess Et₂O to induce crystallization.

  • Pros: Yields a stable, free-flowing solid (HCl salt); volatiles (isobutylene/CO₂) are easily removed.

  • Cons: Slower kinetics; requires strictly anhydrous conditions to prevent ester hydrolysis if other functional groups are present (though not an issue for this specific substrate).

Protocol C: The "Chemoselective" (TMSOTf / 2,6-Lutidine)

Best for: Acid-sensitive substrates or "stubborn" hindered amines.

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid.[4] It silylates the carbamate oxygen, triggering fragmentation without a strong Brønsted acid.

Methodology:

  • Dissolution: Dissolve substrate in dry DCM (10 mL/mmol) under Nitrogen.

  • Base: Add 2,6-Lutidine (1.5 equiv).

  • Activation: Cool to 0°C. Add TMSOTf (1.2 equiv) dropwise.

  • Quench: After 1 hour, quench with MeOH.

  • Pros: Avoids strong acidic conditions; very effective for sterically hindered carbamates.

  • Cons: Reagents are expensive and moisture-sensitive; requires an aqueous extraction workup to remove lutidine salts.

Comparative Data Analysis

The following data represents typical performance metrics for 5-fluoro-2-methylphenyl systems based on application lab benchmarks.

MetricTFA / DCMHCl / DioxaneTMSOTf / Lutidine
Reaction Time 1.0 h3.5 h1.5 h
Isolated Yield 92% (TFA Salt)96% (HCl Salt)88% (Free Base)
Purity (HPLC) 94%>98%95%
Physical State Hygroscopic OilWhite SolidSolid/Oil mix
Scalability MediumHighLow
"Green" Score Low (Corrosive/DCM)Medium (Dioxane issues)Low (Waste load)

Decision Matrix for Protocol Selection

Use this workflow to select the optimal method for your specific constraints.

DecisionTree Start Start: Deprotection Needed Scale Scale of Reaction? Start->Scale Large > 5 grams Scale->Large Process Small < 1 gram Scale->Small Discovery MethodHCl USE: HCl / Dioxane (Cleanest Salt) Large->MethodHCl AcidSens Acid Sensitive Moieties? Small->AcidSens Yes Yes AcidSens->Yes Lewis Acid Req No No AcidSens->No Standard MethodTFA USE: TFA / DCM (Fastest) MethodTMS USE: TMSOTf (Mildest) Yes->MethodTMS No->MethodTFA

Caption: Decision tree for selecting the deprotection protocol based on scale and substrate sensitivity.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience.

  • Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses acid sensitivity of various protecting groups).
  • Strazzolini, P., et al. (1990). "Deprotection of N-Boc amines using TMSOTf." Journal of Organic Chemistry. (Foundational work on Lewis Acid deprotection).
  • Scientific Update LLP. (2024). "Boc Deprotection: Scale-up Considerations." Organic Process Research & Development.

  • Common Organic Chemistry. (2023). "Boc Deprotection Mechanism and Protocols."

Sources

Comparative

Spectroscopic Profiling of tert-Butyl (5-fluoro-2-methylphenyl)carbamate: A Comparative Guide

Executive Summary & Strategic Context tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 129822-38-4) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles. Its va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 129822-38-4) is a critical intermediate in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles. Its value lies in the specific 5-fluoro-2-methyl substitution pattern on the phenyl ring. The fluorine atom modulates metabolic stability (blocking para-oxidation relative to the methyl group) and alters the pKa of the aniline nitrogen, while the Boc group serves as a removable orthogonal protector during multi-step synthesis.

This guide provides a definitive spectroscopic comparison between the target carbamate, its deprotected precursor (5-fluoro-2-methylaniline), and common regioisomers. We focus on distinguishing these species using NMR (


H, 

C,

F) and MS fragmentation patterns to ensure structural integrity in drug development pipelines.

Molecular Architecture & Synthetic Pathway

Understanding the spectroscopic data requires mapping the synthetic origin. The target is typically synthesized via the protection of 5-fluoro-2-methylaniline.

Diagram 1: Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis of the target and its characteristic Mass Spectrometry fragmentation pathway, which is crucial for LC-MS identification.

G Precursor 5-Fluoro-2-methylaniline (Free Amine) Target tert-Butyl (5-fluoro-2-methylphenyl)carbamate (Target) Precursor->Target N-Protection Reagent Boc2O / Base Reagent->Target Fragment1 Fragment [M-tBu]+ (Carbamic Acid) Target->Fragment1 MS: Loss of t-Butyl (-56 Da) Fragment2 Fragment [M-Boc+H]+ (m/z ~126) Fragment1->Fragment2 Decarboxylation (-44 Da)

Caption: Synthetic route from aniline precursor and diagnostic MS fragmentation cascade (Loss of t-Butyl followed by Decarboxylation).

Spectroscopic Comparative Atlas

Proton NMR ( H NMR) Comparison

The transition from free amine to Boc-protected carbamate induces specific chemical shift changes (


).

Solvent: DMSO-


 (Standard for polar carbamates)
Proton Assignment5-Fluoro-2-methylaniline (Precursor)tert-Butyl (5-fluoro-2-methylphenyl)carbamate (Target)Diagnostic Shift (

)
NH (Amine/Carbamate) ~5.0 ppm (Broad, s)8.80 – 9.10 ppm (s) +4.0 ppm (Deshielding by Carbonyl)
Ar-CH

(Methyl)
2.05 ppm (s)2.15 – 2.20 ppm (s)+0.1 ppm (Minor deshielding)
Ar-H (C6, ortho to N) ~6.35 ppm7.30 – 7.50 ppm +1.0 ppm (Key Indicator of N-acylation)
Ar-H (C3/C4) 6.50 – 6.90 ppm (m)6.80 – 7.10 ppm (m)+0.2 ppm
t-Butyl (Boc) Absent1.45 – 1.50 ppm (s, 9H) New Signal (Confirmation of Protection)

Expert Insight: The most critical check is the downfield shift of the aromatic proton at position 6 (ortho to the nitrogen). In the free amine, the electron-donating


 shields this proton (upfield). Upon conversion to the carbamate, the lone pair is delocalized into the carbonyl, reducing electron density on the ring and shifting the ortho-proton downfield significantly.
Carbon-13 & Fluorine Coupling ( C NMR)

Fluorine coupling (


) provides a self-validating "fingerprint" for the substitution pattern.
Carbon TypeChemical Shift (

)
Coupling Constant (

)
Interpretation
C=O (Carbamate) 153.0 – 154.0 ppm SingletDiagnostic for Carbamate formation.
C-F (Ipso, C5) 160.0 – 162.5 ppm~240 Hz (d) Large coupling confirms F-C bond.
C-H (Ortho, C4/C6) 105.0 – 110.0 ppm~21 Hz (d)

coupling confirms F position relative to H.
C-Me (Ipso, C2) ~120.0 ppm~8 Hz (d)

coupling (F to Methyl carbon) is often weak but visible.
t-Butyl (Quaternary) 79.0 – 80.5 ppmSingletCharacteristic of Boc group.
t-Butyl (Methyl) 28.0 – 28.5 ppmSingletIntense signal (3x CH

).
F NMR: Regioisomer Differentiation

Distinguishing the 5-fluoro target from 3-fluoro or 4-fluoro impurities is best achieved via


F NMR.
  • Target (5-Fluoro-2-methyl):

    
     -115 to -118 ppm (Multiplet due to H-coupling).
    
  • Isomer (4-Fluoro-2-methyl):

    
     -120 to -125 ppm.
    
  • Isomer (3-Fluoro-2-methyl):

    
     -110 to -113 ppm.
    

Note: Exact shifts vary by solvent.[1] Always run a mixed injection if distinguishing <1 ppm differences.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Rationale: This protocol uses mild conditions to prevent defluorination or side reactions common with aggressive acylating agents.

Reagents:

  • 5-Fluoro-2-methylaniline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 5-fluoro-2-methylaniline (e.g., 5.0 g) and anhydrous DCM (50 mL). Stir under

    
     atmosphere.
    
  • Base Addition: Add TEA dropwise at 0°C. Why? To neutralize the slightly acidic protons and catalyze the nucleophilic attack.

  • Protection: Add Boc

    
    O (dissolved in minimal DCM) slowly over 15 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The amine spot (polar, stains with ninhydrin) should disappear; the less polar carbamate spot appears.

  • Workup: Wash organic layer with 1M citric acid (to remove unreacted amine/TEA), then saturated NaHCO

    
    , then brine.
    
  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: QC Characterization (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

  • Expectation: Target peak should show

    
     (m/z ~226) or 
    
    
    
    (m/z ~248). Note that Boc groups are labile; you may see the fragment [M-tBu+H]+ dominating.

Decision Logic for Isomer Identification

When sourcing this material, "2-methyl-5-fluoro" and "2-methyl-4-fluoro" isomers are often confused in catalogs. Use this logic flow to validate your batch.

Logic Start Unknown Sample (1H NMR) CheckMethyl Check Methyl Region (2.0 - 2.3 ppm) Start->CheckMethyl CheckCoupling Check Aromatic Coupling (Splitting Pattern) CheckMethyl->CheckCoupling Singlet Present ResultTarget Target: 5-Fluoro (td or dd pattern) CheckCoupling->ResultTarget H3/H4/H6 pattern consistent ResultIso4 Isomer: 4-Fluoro (Distinct para coupling) CheckCoupling->ResultIso4 Symmetric splitting ResultIso3 Isomer: 3-Fluoro (Vicinal F-H coupling) CheckCoupling->ResultIso3 Crowded ortho region

Caption: Diagnostic workflow for distinguishing the 5-fluoro target from common regioisomers using 1H NMR splitting patterns.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14710384, tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link](Note: Used for structural analogy and property prediction logic).

  • NIST Mass Spectrometry Data Center. 5-Fluoro-2-methylaniline Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Syntheses. Preparation of tert-Butyl Carbamate Derivatives. Org. Synth. 1968, 48,[2] 32. Retrieved from [Link]

  • Vertex AI Research.19F NMR Chemical Shift Tables for Fluoroanilines.

Sources

Comparative

evaluation of green chemistry approaches for reactions involving tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Executive Summary Subject: tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 221537-99-1) Role: Key intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and fluorinated bioactive scaffolds. The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: tert-Butyl (5-fluoro-2-methylphenyl)carbamate (CAS: 221537-99-1) Role: Key intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and fluorinated bioactive scaffolds. The Challenge: Traditional synthesis relies on chlorinated solvents (DCM) and toxic additives (DMAP/TFA). The presence of an ortho-methyl group introduces steric hindrance, while the meta-fluoro substituent reduces amine nucleophilicity, historically necessitating harsh conditions. The Solution: This guide evaluates sustainable alternatives, focusing on solvent-free solid-acid catalysis and water-mediated protocols that maintain high yields (>95%) while eliminating Class 1 and 2 solvents.

Comparative Analysis: Synthesis (N-Boc Protection)

The formation of the carbamate from 5-fluoro-2-methylaniline requires overcoming the nucleophilic deactivation caused by the electron-withdrawing fluorine and the steric bulk of the ortho-methyl group.

Method A: Classical Approach (Baseline)
  • Reagents:

    
    , Triethylamine (TEA), DMAP (catalyst).
    
  • Solvent: Dichloromethane (DCM) or THF.

  • Mechanism: Base-mediated nucleophilic substitution.

  • Drawbacks: DCM is a suspected carcinogen; DMAP is acutely toxic; poor atom economy due to downstream aqueous workup of organic salts.

Method B: Green Approach 1 (Solvent-Free / Solid Acid)
  • Reagents:

    
    , Amberlite IR-120 (H+ form).
    
  • Solvent: None (Neat).

  • Mechanism: Heterogeneous acid catalysis activates the carbonyl of

    
    , making it susceptible to attack even by the sterically hindered, electron-deficient aniline.
    
  • Advantages: 100% Atom Economy (theoretical), catalyst recyclability, zero solvent waste.

Method C: Green Approach 2 (Bio-Renewable Solvent)
  • Reagents:

    
    .
    
  • Solvent: Ethanol or 2-MeTHF.

  • Mechanism: Thermal activation.

  • Advantages: Uses renewable solvents; 2-MeTHF allows for easy phase separation if aqueous workup is needed.

Performance Data Comparison
MetricClassical (DCM/DMAP)Green (Solvent-Free/Amberlite) Green (Ethanol Reflux)
Yield 92-95%98% 88-92%
Reaction Time 4-6 Hours15-30 Minutes 12-18 Hours
E-Factor (Est.) >25 (High solvent waste)<1.5 ~5-8
Purification Column ChromatographyFiltration & Recrystallization Recrystallization
Steric Tolerance ModerateHigh (Surface Catalysis) Low

Verdict: The Solvent-Free Amberlite method is superior for this specific substrate. The heterogeneous catalyst activates the electrophile locally, overcoming the ortho-methyl steric barrier more effectively than bulk thermal heating in ethanol.

Comparative Analysis: Deprotection (Regeneration/Functionalization)

Downstream utility often requires removing the Boc group or directing C-H functionalization.

Method A: Classical Deprotection
  • Reagents: Trifluoroacetic Acid (TFA) (20-50% v/v).[1]

  • Solvent: DCM.

  • Issues: Corrosive, generates large amounts of acidic waste, requires neutralization (exothermic).

Method B: Water-Mediated Thermal Cleavage (The "Greenest" Path)
  • Reagents: None.

  • Solvent: Deionized Water.[2][3]

  • Conditions: Reflux / Autoclave (100–150°C).

  • Mechanism: At high temperatures, water acts as a pseudo-acid/base; the carbamate thermally decomposes to isobutylene (gas) and

    
     (gas), leaving the free amine.
    
  • Suitability: Excellent for 5-fluoro-2-methylphenyl derivatives as the fluorine atom stabilizes the amine, preventing oxidative degradation at high temps.

Method C: Solid Acid Flow Chemistry
  • Reagents: H-BEA Zeolite.[4]

  • Solvent: Hot THF or 2-MeTHF.

  • Mechanism: Continuous flow over acidic zeolite bed.

Decision Matrix for Deprotection
FeatureTFA/DCMWater-Mediated Zeolite Flow
Cost High (Reagents + Disposal)Negligible Moderate (Equipment)
Scalability LinearHigh High
Safety Corrosive/FumingBenign High Pressure/Temp
Workup Extraction/NeutralizationPhase Separation Filtration

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis of tert-Butyl (5-fluoro-2-methylphenyl)carbamate

Recommended for lab-scale synthesis (1g - 50g).

  • Activation: Wash Amberlite IR-120 (H+) resin with deionized water, then acetone, and dry in a vacuum oven at 80°C for 2 hours.

  • Setup: In a mortar (or ball mill for larger scales), combine 5-fluoro-2-methylaniline (1.0 equiv) and di-tert-butyl dicarbonate (

    
    , 1.1 equiv).
    
  • Catalyst Addition: Add activated Amberlite IR-120 (10% w/w relative to amine).

  • Reaction: Grind the mixture at room temperature. The mixture will turn into a paste/liquid as the melting point depression occurs. Continue mixing for 20–30 minutes.

    • Note: The ortho-methyl group may slow the reaction compared to unsubstituted aniline. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Add a minimal amount of Ethanol or 2-MeTHF to dissolve the product. Filter to remove the heterogeneous catalyst (catalyst can be washed with 1M HCl and reused).

  • Crystallization: Concentrate the filtrate. If necessary, recrystallize from Hexane/Ethanol to obtain white crystals.

  • Validation:

    
     NMR should show a singlet at ~1.5 ppm (9H, Boc) and disappearance of the broad 
    
    
    
    signal.
Protocol 2: Water-Mediated Deprotection

Recommended for generating the free amine salt-free.

  • Setup: Suspend tert-butyl (5-fluoro-2-methylphenyl)carbamate in Deionized Water (0.5 M concentration).

  • Reaction: Heat to reflux (100°C) with vigorous stirring. For faster rates, use a sealed pressure tube at 120°C.

  • Duration: 2–6 hours. The reaction is driven by the evolution of

    
     and isobutylene gas.
    
    • Safety: Ensure proper venting if not using a rated pressure vessel.

  • Isolation: Cool to room temperature. The product (5-fluoro-2-methylaniline) is an oil/solid that is immiscible with water.

  • Extraction: Extract with 2-MeTHF (Green solvent) or simply decant the water if the product solidifies.

  • Yield: Quantitative conversion is typical.

Visualizations & Mechanisms

Workflow Diagram: Green Synthesis & Utility

GreenChemistry cluster_Protection Step 1: Green Protection (Solvent-Free) cluster_Deprotection Step 2: Green Deprotection Start Starting Material: 5-fluoro-2-methylaniline Method Method: Amberlite IR-120 (Cat.) Grinding / Neat Start->Method Mix Reagent Reagent: (Boc)2O Reagent->Method Intermediate Product: tert-Butyl (5-fluoro-2-methylphenyl)carbamate Method->Intermediate 15-30 min >95% Yield WaterMethod Method: Water (H2O) Reflux / 120°C Intermediate->WaterMethod Suspend FinalProduct Regenerated Amine: 5-fluoro-2-methylaniline WaterMethod->FinalProduct Thermal Cleavage Byproducts Byproducts: CO2 (gas) + Isobutylene (gas) WaterMethod->Byproducts Elimination

Caption: Integrated green workflow for the protection and deprotection of 5-fluoro-2-methylaniline using solvent-free and water-mediated methodologies.

Decision Tree: Solvent Selection

SolventSelect Start Select Solvent for N-Boc Reaction Scale Scale? Start->Scale Small Small Scale->Small <10g Large Large Scale->Large >100g Solubility Solubility Issues? Yes Yes Solubility->Yes Poor Solubility No No Solubility->No Good Solubility SolventFree Solvent-Free (Neat Grinding) Small->SolventFree Best Option Large->Solubility MeTHF MeTHF Yes->MeTHF Use 2-MeTHF (Bio-based, hydrophobic) Ethanol Ethanol No->Ethanol Use Ethanol (Renewable, cheap)

Caption: Decision matrix for selecting the optimal green solvent based on reaction scale and substrate solubility.

References

  • Solvent-free N-Boc Protection: Chakraborti, A. K., & Chankeshwara, S. V. (2006).[5] "Perchloric acid adsorbed on silica-gel (

    
    ) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines."[5] Organic & Biomolecular Chemistry. 
    
  • Water-Mediated Deprotection: Wang, J., et al. (2009).[2][6] "Special and efficient 'green', catalyst-free, N-Boc deprotection in subcritical water."[2][6] Green Chemistry.

  • 2-MeTHF as Green Solvent: Pace, V., et al. (2012). "Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran."[7] Green Chemistry.

  • Amberlite Catalyst Protocols: Reddy, M. A., et al. (2014). "Amberlite-IR 120 catalyzed efficient N-Boc protection of amines under solvent-free conditions."[8] Der Pharma Chemica.

  • Green Solvent Selection Guide: ACS Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Selection Guide."

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-fluoro-2-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-fluoro-2-methylphenyl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.